Hsd17B13-IN-89

Catalog No.
S12848206
CAS No.
M.F
C23H13Cl2F4N3O3
M. Wt
526.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hsd17B13-IN-89

Product Name

Hsd17B13-IN-89

IUPAC Name

3,5-dichloro-N-[8-fluoro-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

Molecular Formula

C23H13Cl2F4N3O3

Molecular Weight

526.3 g/mol

InChI

InChI=1S/C23H13Cl2F4N3O3/c24-14-7-12(8-15(25)20(14)33)21(34)31-17-6-5-16(26)19-18(17)22(35)32(10-30-19)9-11-3-1-2-4-13(11)23(27,28)29/h1-8,10,33H,9H2,(H,31,34)

InChI Key

MGNRWZCKFFEZQQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F)C(F)(F)F

HSD17B13 as a Therapeutic Target: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

HSD17B13 is a liver-specific, lipid droplet (LD)-associated enzyme that has emerged as a promising therapeutic target for chronic liver diseases, including Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as NASH [1] [2] [3].

  • Genetic Evidence: Loss-of-function variants in the HSD17B13 gene (e.g., the splice variant rs72613567:TA) are robustly associated with a reduced risk of progression from simple steatosis to steatohepatitis, advanced fibrosis, cirrhosis, and hepatocellular carcinoma (HCC) in patients with various liver diseases [1] [2] [4].
  • Protective Mechanism: These protective variants lead to a truncated, non-functional, or unstable HSD17B13 protein. The loss of function is linked to decreased lipid droplet accumulation and reduced activation of hepatic stellate cells, which drive liver fibrosis [2].
  • Therapeutic Hypothesis: The protective effect of genetic loss-of-function suggests that pharmacological inhibition of HSD17B13 enzymatic activity could mimic this effect and slow or reverse the progression of MASH [1] [5].

Mechanism of HSD17B13 Inhibition

HSD17B13 is an NAD+-dependent enzyme from the short-chain dehydrogenase/reductase (SDR) superfamily [5]. While its precise endogenous function and native substrate(s) remain areas of active research [6] [7], its catalytic mechanism and inhibition have been characterized.

Catalytic and Inhibitory Mechanism

The diagram below illustrates the postulated catalytic mechanism of HSD17B13 and the competitive inhibition by small molecules.

G NAD NAD E_S_Complex Enzyme-Substrate Complex NAD->E_S_Complex Binds Substrate Substrate Substrate->E_S_Complex Binds Product Product E_S_Complex->Product Oxidation Inhibitor Inhibitor E_I_Complex Enzyme-Inhibitor Complex Inhibitor->E_I_Complex Binds E_I_Complex->Inhibitor No Reaction

HSD17B13 catalyzes alcohol oxidation using NAD+, while competitive inhibitors block the substrate-binding pocket.

Small molecule inhibitors typically function by competitive inhibition. They bind directly to the enzyme's active site, which is also occupied by the NAD+ cofactor, thereby physically blocking the natural substrate from binding and preventing the oxidation reaction [6] [5].

Structural Basis for Inhibition

Crystal structures of HSD17B13 have been solved in complex with inhibitors, providing a blueprint for structure-based drug design [8] [5]. The table below summarizes key structural and mechanistic features of inhibitor binding.

Feature Structural/Mechanistic Insight Experimental Evidence
Active Site Binding Inhibitors occupy the substrate-binding pocket, making key hydrogen-bonding interactions with active site residues (e.g., S172, Y185) and the NAD+ cofactor [6] [5]. X-ray crystallography (e.g., PDB 8G89) [8].
Hydrophobic Interactions Lipophilic tails on inhibitors extend into hydrophobic regions of the active site (e.g., towards helix-turn-helix motif P260-C-terminus), enhancing binding affinity [6]. Structure-activity relationship (SAR) studies and co-crystal structures [6].
Inhibitor Scaffolds At least two distinct chemotypes have been identified: fluorophenols (e.g., Compound 1) and sulfonamide-linked benzoic acids (e.g., Compound 6) [5]. High-throughput screening (HTS) of ~3.2M compounds [5].

Experimental Protocols for Inhibitor Profiling

The following methodologies are commonly used to identify and characterize HSD17B13 inhibitors.

High-Throughput Biochemical Screening
  • Objective: Primary screening to identify inhibitor hits from large compound libraries.
  • Protocol:
    • Reaction Mixture: Purified recombinant human HSD17B13 protein, NAD+ cofactor, and a surrogate substrate (e.g., β-estradiol or Leukotriene B4) [6] [5].
    • Assay: Incubate compounds (e.g., at 10 µM) with the reaction mixture and measure the decrease in reaction product formation.
    • Detection: Use a coupled detection system like NADH-Glo to quantify NADH produced during the oxidation reaction [6].
    • Counterscreen: Confirm hits by running assays to rule out compounds that interfere with the detection technology itself [5].
Cell-Based Potency Assay
  • Objective: Evaluate inhibitor potency in a cellular context and assess cell permeability.
  • Protocol:
    • Cell Line: Use HEK293AD or similar cells overexpressing wild-type human HSD17B13 [6].
    • Dosing: Treat cells with a dose range of the inhibitor compound.
    • Substrate Incubation: Add a cell-permeable substrate (e.g., β-estradiol or a synthetic surrogate) to the culture medium.
    • Analysis: Measure the inhibition of substrate turnover (e.g., via LC-MS) to determine cellular IC₅₀ values [6].
Crystallography for Binding Mode Analysis
  • Objective: Obtain high-resolution structures of inhibitor-enzyme complexes to guide rational drug design.
  • Protocol:
    • Protein Preparation: Express and purify full-length HSD17B13. This is challenging due to its hydrophobic, membrane-associated nature. Use of detergents (e.g., C12E8) and co-crystallization with NAD+ and the inhibitor is critical [5].
    • Crystallization: Co-crystallize the protein-inhibitor complex. Species-specific protein engineering (e.g., using dog HSD17B13 or human-to-dog surface mutants) may be necessary to obtain high-quality crystals [5].
    • Data Collection & Analysis: Solve the structure using molecular replacement and analyze the inhibitor's binding pose, protein-inhibitor interactions, and co-factor engagement [8] [5].

Therapeutic Implications and Clinical Outlook

The development of HSD17B13 inhibitors is a highly active area in liver therapeutics. Key implications and considerations include:

  • Mimicking Genetic Protection: The primary goal is to pharmacologically replicate the protective effect seen in individuals with natural loss-of-function variants [1] [2].
  • Modality Diversity: Beyond small molecules, other therapeutic modalities are in development, including RNA interference (RNAi) therapies like antisense oligonucleotides (ASOs) and siRNA, which aim to reduce HSD17B13 expression [2] [6].
  • Unresolved Questions: Critical questions remain, particularly concerning whether the therapeutic benefit derives from inhibiting the enzyme's catalytic activity, disrupting its scaffolding function on lipid droplets, or a combination of both [5].

References

Recent Advances in HSD17B13 Inhibitor Discovery

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a key series of sulfonamide inhibitors and a surrogate substrate, which represent the cutting edge of 17B-HSD13 pharmacological tool development.

Compound Biochemical IC₅₀ / EC₅₀ Cellular IC₅₀ Key Characteristics & Purpose Citation
Compound 6 (Inhibitor) 85 nM 280 nM A potent, selective lead inhibitor; used for co-crystal structure analysis. [1]
Compound 13 (Surrogate Substrate) N/A N/A A synthetic, HSD-selective substrate derived from inhibitor 6; enables quantitative measurement of endogenous enzyme inhibition in primary human hepatocytes. [1]
First-in-Class Multitarget Modulator HSD17B13 IC₅₀ = 0.91 µM; PPARα/δ/γ EC₅₀ = 1.55/0.12/0.01 µM N/A A single molecule acting on HSD17B13 and PPAR; demonstrated high liver-targeting and robust anti-MASH effects in a study dated 2025. [2]

A generalized workflow for the discovery and application of these chemical tools, as detailed in the research, can be visualized as follows:

G START High-Throughput Screen (3.2M compounds) HIT Hit Identification (Benzoic acid series) START->HIT CRYSTAL Co-crystal Structure Analysis HIT->CRYSTAL OPT Structure-Based Optimization CRYSTAL->OPT INHIBITOR Potent Inhibitor (e.g., Compound 6) OPT->INHIBITOR SUBSTRATE Transformation to Surrogate Substrate (Compound 13) INHIBITOR->SUBSTRATE APP1 Application 1: Quantify Inhibition in Primary Human Hepatocytes SUBSTRATE->APP1 APP2 Application 2: Probe Catalytic Activity of Protective HSD17B13 Variants SUBSTRATE->APP2

Diagram of the inhibitor and surrogate substrate discovery workflow.

Detailed Experimental Protocols

Biochemical Inhibition Assay

This protocol was used to determine the IC₅₀ values of inhibitors like the sulfonamide series [1].

  • Reaction Components: The assay mixture contains purified human 17B-HSD13 protein, NAD⁺ cofactor, and a substrate (e.g., β-estradiol was used in the initial screen).
  • Procedure: The inhibitor is incubated with the enzyme and cofactor before adding the substrate to initiate the reaction. The reaction is allowed to proceed for a set time.
  • Detection Method: The oxidation of β-estradiol is coupled to a detection system. The study used a commercial "NADH-Glo" system, which quantifies the generated NADH, producing a luminescent signal. The luminescence is measured to determine enzyme activity.
  • Data Analysis: Dose-response curves are generated from the luminescence data in the presence of varying inhibitor concentrations to calculate IC₅₀ values.
Cell-Based Potency Assay

This protocol measures a compound's ability to inhibit 17B-HSD13 in a cellular environment [1].

  • Cell Line: HEK293AD cells engineered to overexpress wild-type human 17B-HSD13.
  • Compound Treatment: Cells are treated with the test inhibitor across a range of concentrations.
  • Substrate Challenge: A substrate (e.g., β-estradiol or the synthetic surrogate substrate 13) is added to the cells.
  • Metabolite Quantification: The formation of the oxidized metabolite (e.g., estrone from β-estradiol) is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Data Analysis: The concentration of the metabolite is used to calculate the cellular IC₅₀ value of the inhibitor.
Crystallography for Structure-Based Design

This technique provided the atomic-level structures critical for optimizing inhibitors [3] [1].

  • Protein Crystallization: Purified 17B-HSD13 protein (from Canis lupus familiaris, which provides a relevant model) is co-crystallized with the NAD⁺ cofactor and a candidate small-molecule inhibitor.
  • Data Collection & Processing: X-ray diffraction data is collected from the crystals. Software like XDS and autoPROC are used for data reduction and scaling.
  • Structure Determination: The phase problem is solved, often using molecular replacement, and the model is refined using programs like BUSTER.
  • Analysis: The final structure reveals key interactions between the inhibitor, active site residues (e.g., S172, Y185), and the NAD⁺ cofactor, guiding further chemical optimization.

Key Research Implications

The development of the surrogate substrate Compound 13 is a significant breakthrough because it allows, for the first time, direct quantification of target engagement for 17B-HSD13 inhibitors in primary human hepatocytes, a metabolically relevant endogenous system [1].

Furthermore, application of this tool revealed that a common protective human variant (IsoD), previously thought to be a complete loss-of-function mutant, retains catalytic activity towards some substrates. This finding suggests that the protective mechanism may be more complex than a simple loss of enzymatic function, potentially involving reduced protein stability or altered scaffolding properties [1].

References

HSD17B13 as a Therapeutic Target

Author: Smolecule Technical Support Team. Date: February 2026

The strong genetic evidence that loss-of-function variants in the HSD17B13 gene protect against the progression of chronic liver diseases has made it a promising target for drug development, particularly for non-alcoholic steatohepatitis (NASH) [1] [2].

The table below summarizes the key protective variants and the general therapeutic strategies aimed at replicating their effect:

Aspect Description
Protective Variants rs72613567 (splice variant), rs62305723 (P260S), rs143404524 (A192Lfs) [1] [2].
Effect of Variants Truncated, unstable proteins with loss of enzymatic activity; reduced risk of NASH, fibrosis, cirrhosis, and HCC [1].
Therapeutic Goal Develop agents that inhibit HSD17B13 activity to mimic protective variants and slow NAFLD/NASH progression [1].
Modality 1: RNAi Aim: Silence HSD17B13 gene expression. Example: Patents for RNAi compositions (e.g., WO2019183164A1) [3].
Modality 2: Small Molecules Aim: Directly inhibit HSD17B13 enzyme activity. Status: High-throughput screening identifies inhibitor compounds [2].

Insights from Early-Stage Inhibitor Research

Recent structural and mechanistic studies provide a foundation for how small-molecule inhibitors might work, though they do not mention HSD17B13-IN-89 specifically.

  • Structural Studies: Crystal structures of full-length HSD17B13 have been solved with NAD+ cofactor and bound with small-molecule inhibitors from two distinct chemical series [2]. These structures reveal the active site and mechanisms of lipid-droplet association, aiding rational drug design.
  • Mechanistic Insights: HSD17B13 is regulated by phosphorylation. PKA-mediated phosphorylation at serine 33 promotes interaction with the lipase ATGL and increases lipolysis. A non-phosphorylatable mutant (S33A) promotes fat accumulation and inflammation in mice, suggesting that inhibitors might work by disrupting a gain-of-function interaction [4]. The following diagram illustrates this key mechanism:

G PKA PKA HSD17B13 HSD17B13 PKA->HSD17B13  Phosphorylates  at Ser33 HSD17B13_p HSD17B13 (Phosphorylated) HSD17B13->HSD17B13_p ATGL ATGL HSD17B13_p->ATGL  Binds & Recruits Lipolysis Lipolysis ATGL->Lipolysis  Promotes

Suggested Research Directions

  • Consult Specialized Databases: Search chemical and pharmaceutical patent databases like Google Patents, USPTO, or the DIA DIApharm for the compound identifier "this compound".
  • Review Conference Proceedings: Abstracts from recent hepatology (e.g., AASLD The Liver Meeting) or drug discovery conferences may contain unpublished preclinical data on this specific compound.
  • Contact Source Organizations: If known, the organization that discovered or is developing this compound may have technical data sheets or application notes available upon request.

References

General Biochemical Assay for HSD17B13 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from high-throughput screening (HTS) and inhibitor characterization methods used in research on HSD17B13 [1] [2]. The assay measures the compound's ability to inhibit the conversion of a substrate by HSD17B13 in a purified system.

1. Key Reagents and Materials

  • Enzyme: Recombinant human HSD17B13. Full-length protein solubilized in detergent micelles (e.g., C12E8) is often necessary for proper function [1].
  • Cofactor: NAD+ (e.g., at a working concentration of 1 mM) [1] [2].
  • Substrate: A common substrate like β-estradiol (e.g., 10 µM) can be used [1] [2]. Note that other substrates like Leukotriene B4 (LTB4) are also reported [1].
  • Inhibitor: HSD17B13-IN-89, prepared as a stock solution in DMSO and then serially diluted in the assay buffer.
  • Detection Reagent: A coupled enzyme system like the NADH-Glo Detection System to quantify the generated NADH [2].
  • Buffer: A suitable biochemical assay buffer (e.g., PBS or Tris-HCl, pH 7.4).

2. Experimental Procedure

  • Preparation: Dilute all reagents to working concentrations in assay buffer. Include a control with DMSO only (no inhibitor) to define 100% enzyme activity, and a background control with no enzyme to subtract baseline signal.
  • Reaction Setup: In a low-volume assay plate (e.g., 384-well), add:
    • Assay Buffer
    • NAD+ cofactor
    • HSD17B13 enzyme
    • Varying concentrations of this compound
  • Initiation: Start the reaction by adding the substrate (β-estradiol).
  • Incubation: Incubate the reaction plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
  • Detection: Stop the reaction and add the NADH-Glo Detection Reagent. Incubate according to the manufacturer's instructions to generate a luminescent signal proportional to the NADH concentration.
  • Measurement: Measure the luminescence using a plate reader.

3. Data Analysis

  • Calculate the average signal from the background control (no enzyme) and subtract this value from all other wells.
  • Normalize the data from inhibitor-treated wells to the DMSO control (100% activity).
  • Plot the inhibitor concentration against the percentage of enzyme activity and fit the data using a four-parameter logistic model to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).

Key Experimental Parameters from Literature

The table below summarizes quantitative data and experimental conditions from published studies on HSD17B13 inhibitors for your reference.

Assay Type Substrate Used Cofactor Reported IC₅₀ for this compound IC₅₀ of Related Inhibitors
Biochemical (Purified Enzyme) β-estradiol (10 µM) [2] NAD+ [1] [2] < 0.1 µM (for Estradiol turnover) [3] Ranges from 10 nM to 770 nM for other compounds [2].
Cellular (Overexpression) β-estradiol (added exogenously) [2] Endogenous Information Missing Ranges from 280 nM to >70,000 nM, highly dependent on cell permeability [2].

Critical Considerations for Protocol Development

  • Enzyme Source and Form: The functional activity of HSD17B13 is closely tied to its localization on lipid droplets. Using full-length protein, often stabilized with detergents, is crucial for obtaining physiologically relevant results, as truncations can lead to loss of activity or aggregation [1].
  • Cellular Assay Challenges: If you plan to move to a cellular system, the physicochemical properties of the inhibitor (like LogD and permeability, Papp) are critical determinants of its cellular potency. A compound may be potent in a biochemical assay but inactive in cells due to poor cellular uptake [2].
  • Substrate Specificity: Be aware that the inhibitory potency (IC₅₀) of a compound can vary depending on the substrate used in the assay (e.g., β-estradiol vs. LTB4) [1]. Furthermore, some protective variants of HSD17B13 (like IsoD) may retain catalytic activity towards certain substrates but not others [2].
  • Luminescence Detection: The NADH-Glo assay is a robust and sensitive method, but it is a coupled system. It is important to run counterscreens to rule out compounds that interfere with the detection system itself [2].

HSD17B13 in Hepatic Lipid Metabolism

To contextualize the therapeutic goal of inhibition, the following diagram illustrates the role of HSD17B13 in liver cells. Inhibiting this enzyme mimics the protective effect of loss-of-function genetic variants.

G LipidDroplet Lipid Droplet in Hepatocyte HSD17B13 HSD17B13 Enzyme LipidDroplet->HSD17B13 ATGL ATGL Lipase HSD17B13->ATGL Binds and Recruits CGI58 Co-activator CGI-58 HSD17B13->CGI58 Sequesters Lipolysis Reduced Lipolysis ATGL->Lipolysis Promotes CGI58->ATGL Activates LipidAccumulation Lipid Accumulation &n Liver Disease Progression Lipolysis->LipidAccumulation When Impaired

This diagram shows that HSD17B13 localizes to lipid droplets and interacts with the lipase ATGL and its co-activator CGI-58. Evidence suggests HSD17B13 can sequester CGI-58, thereby inhibiting ATGL-mediated lipolysis (the breakdown of fats) [4] [5]. When this function is overactive, it leads to lipid accumulation. Inhibition of HSD17B13 is therefore theorized to release CGI-58, enhance lipolysis, and reduce lipid accumulation, mirroring the protective effect of natural loss-of-function variants [4].

References

Application Note: Cellular Profiling of a Potent HSD17B13 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To quantitatively measure the inhibition potency and selectivity of a sulfonamide-based HSD17B13 inhibitor in cellular systems, including those overexpressing the enzyme and primary human hepatocytes with endogenous expression.

Background: HSD17B13 is a lipid droplet-associated, NAD-dependent enzyme and a promising therapeutic target for Metabolic Dysfunction-Associated Steatohepatitis (MASH). Loss-of-function variants in the HSD17B13 gene are protective against liver fibrosis, ballooning, and inflammation [1] [2] [3]. The development of cell-based assays is crucial for evaluating proximal target engagement and the functional modulation of novel inhibitors in a physiologically relevant context [1].


Summary of Quantitative Inhibitor Data

The table below summarizes the key biochemical and cellular profiling data for a series of sulfonamide-based HSD17B13 inhibitors, including the lead compound.

Table 1: Potency and Physicochemical Properties of Sulfonamide-Based HSD17B13 Inhibitors

Compound ID Biochemical IC₅₀ (nM) a HEK293AD Cell IC₅₀ (nM) b LogD c Passive Permeability, Papp (10⁻⁶ cm/s) d
1 200 >70,000 0.9 1.7
2 770 >80,000 0.6 4.0
3 140 >63,000 -0.2 0.9
4 47 3,400 0.9 15
5 85 1,200 0.5 5.3
6 (Lead) 10 280 2.0 11

Footnotes: a Inhibition of β-estradiol turnover by purified recombinant human 17B-HSD13. IC₅₀ is reported as the geometric mean of at least 3 replicates. b Inhibition of β-estradiol turnover in HEK293AD cells overexpressing human 17B-HSD13. c Experimental LogD using the shake-flask method at pH=7.4. d Passive permeability determined by Ralph Russ canine kidney (RRCK) cells.

The data illustrates a critical structure-activity relationship: early leads with low lipophilicity (LogD) and permeability lacked cellular activity. Optimizing for these properties yielded Compound 6, which demonstrated high biochemical potency and effective cellular activity [1].


Detailed Experimental Protocols

Protocol 1: Inhibition Assay in an Overexpression System (HEK293AD Cells)

This protocol measures the inhibitor's potency in a controlled, high-expression system.

  • 1. Cell Culture and Transfection:

    • Culture HEK293AD cells in standard DMEM medium supplemented with 10% FBS.
    • Transfect cells with a plasmid encoding the full-length human HSD17B13 gene.
    • Seed transfected cells into assay-compatible plates (e.g., 96- or 384-well) and culture until confluent.
  • 2. Inhibitor Treatment and Reaction:

    • Prepare serial dilutions of the test inhibitor in an appropriate buffer (e.g., DMSO concentration ≤0.1%).
    • Pre-incubate cells with the inhibitor solutions for a predetermined time (e.g., 1 hour).
    • Add the substrate, β-estradiol (a published substrate for HSD17B13), at a concentration near its Km value to initiate the enzymatic reaction [1] [4]. The reaction is NAD-dependent.
  • 3. Quantification and Analysis:

    • After a fixed incubation period, stop the reaction and quantify the turnover of β-estradiol to its product using a suitable method, such as a coupled luminescence detection system (e.g., NADH-Glo) [1].
    • Calculate the percentage of inhibition relative to vehicle-treated controls.
    • Plot dose-response curves and determine the IC₅₀ value using non-linear regression analysis (e.g., a four-parameter logistic model).

The following workflow diagram summarizes this protocol:

A Culture HEK293AD cells B Transfect with HSD17B13 plasmid A->B C Seed into assay plates B->C D Pre-incubate with inhibitor C->D E Add β-estradiol substrate D->E F Quantify product formation E->F G Calculate IC₅₀ F->G

Diagram 1: HEK293AD Overexpression Assay Workflow

Protocol 2: Inhibition Assay in Primary Human Hepatocytes

This protocol is for measuring inhibition in an endogenous, physiologically relevant system, which has been a historical challenge for HSD17B13.

  • 1. Cell Preparation:

    • Thaw and plate fresh or cryopreserved primary human hepatocytes in collagen-coated plates using specialized hepatocyte maintenance medium.
  • 2. Use of a Synthetic Surrogate Substrate:

    • A significant challenge in endogenous systems is the lack of a known, selective natural substrate. To overcome this, use a developed synthetic surrogate substrate (e.g., substrate "13" from the literature) [1].
    • This synthetic substrate is designed for distinct selectivity advantages over previously published substrates like β-estradiol or leukotriene B4 (LTB4), enabling accurate quantification in primary cells.
  • 3. Inhibitor Treatment and Reaction:

    • Pre-incubate hepatocytes with the test inhibitor.
    • Add the synthetic surrogate substrate and NAD cofactor to initiate the reaction.
  • 4. Quantification and Analysis:

    • Measure the turnover of the surrogate substrate using a method tailored for its detection (e.g., LC-MS/MS or a coupled fluorescent/luminescent assay).
    • Determine the IC₅₀ value for the inhibitor, providing a quantitative measure of functional target engagement in a system with native expression levels and subcellular localization (lipid droplets) [1].

Start Plate primary human hepatocytes A Pre-incubate with HSD17B13 inhibitor Start->A B Add synthetic surrogate substrate & NAD⁺ A->B C Incubate to allow enzymatic reaction B->C D Measure substrate turnover (e.g., via LC-MS/MS) C->D End Determine cellular IC₅₀ D->End

Diagram 2: Primary Hepatocyte Assay Workflow

Protocol 3: Selectivity Screening
  • Method: To ensure inhibitor specificity, profile the compound against related hydroxysteroid dehydrogenases, such as 11B-HSD1 and 17B-HSD types 1, 2, 3, 4, 6, 7, 11, and 12.
  • Procedure: Use cell-based or biochemical assays analogous to Protocol 1, but with each related enzyme transfected or purified individually. The sulfonamide-based inhibitors described have shown no measurable activity against related enzymes like 11B-HSD1 and 17B-HSD11, indicating high selectivity [1] [4].

Key Technical Considerations and Notes

  • Critical Parameters: The transition from biochemical to cellular potency for HSD17B13 inhibitors is highly dependent on lipophilicity (LogD) and cell permeability. Compounds with low LogD (<1.0) and permeability (<5.0 × 10⁻⁶ cm/s) may show potent biochemical inhibition but fail in cellular assays [1] (see Table 1).
  • Enzyme Variants: This assay system can be applied to study the effect of inhibitors on protective human HSD17B13 variants (e.g., the IsoD truncation variant). Contrary to initial reports, some protective variants maintain NAD-dependent catalytic activity toward certain substrates, which can be characterized using these protocols [1].
  • Instrumentation: Access to equipment for cell culture, liquid handling, and sensitive detection (e.g., a luminescence plate reader or LC-MS/MS) is required.
  • Controls: Always include vehicle controls (e.g., DMSO) and positive controls (if available) in every assay plate to ensure reliability.

Conclusion

These application notes provide a validated framework for profiling HSD17B13 inhibitors in cellular environments. The key to success lies in using compounds with optimized drug-like properties and employing selective surrogate substrates to accurately quantify inhibition in endogenously expressing systems like primary human hepatocytes.

References

HSD17B13 Enzyme Background and Assay Principles

Author: Smolecule Technical Support Team. Date: February 2026

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. Loss-of-function variants in this enzyme are genetically protective against the progression of non-alcoholic fatty liver disease (NAFLD) to steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma, making it a compelling therapeutic target [1] [2].

The general catalytic mechanism of HSD17B13 involves the NAD+-dependent oxidation of alcohols to carbonyls [3] [4]. This foundational biochemistry is the basis for most assays designed to measure its activity or inhibition.

Quantitative Data on HSD17B13-IN-89

The following table summarizes the key available data for this compound:

Property Value / Description
Biological Activity 17β-Hydroxysteroid dehydrogenases (HSD17B13) inhibitor [5]
Reported IC₅₀ < 0.1 μM for Estradiol (β-estradiol) oxidation [5]
Research Use Used in NAFLD (Nonalcoholic fatty liver diseases) research [5]
Molecular Weight 526.27 [5]
CAS Number 2770247-94-2 [5]

General Biochemical Inhibition Assay for HSD17B13

While the exact protocol using this compound is not public, the methodology below is reconstructed from similar published work on HSD17B13 inhibitor screening and characterization [3] [2]. This protocol is designed to determine the IC₅₀ of a compound in a biochemical setting.

1. Principle The assay measures the inhibitor's ability to block the HSD17B13-catalyzed oxidation of a substrate (like β-estradiol). This oxidation reaction is coupled to the reduction of NAD+ to NADH. The resulting NADH is detected using a commercial luminescent detection reagent [3].

2. Key Reagents

  • Enzyme: Purified recombinant human HSD17B13 protein.
  • Cofactor: NAD+ (Nicotinamide adenine dinucleotide, oxidized form).
  • Substrate: β-Estradiol (a previously published substrate for HSD17B13) [3] [2].
  • Inhibitor: this compound, prepared as a stock solution in DMSO.
  • Detection Reagent: NADH-Glo Assay kit or equivalent luminescent NADH detection system [3].
  • Assay Buffer: A suitable physiological buffer (e.g., PBS or Tris-HCl).

3. Workflow The experimental workflow for the biochemical inhibition assay involves the following steps:

G cluster_stock_solns Stock Solutions A 1. Prepare Reaction Mixture B 2. Initiate Reaction A->B C 3. Incubate B->C D 4. Detect NADH C->D E 5. Data Analysis D->E S1 HSD17B13 Enzyme S1->A S2 NAD+ Cofactor S2->A S3 β-Estradiol Substrate S3->A S4 This compound Inhibitor S4->A

4. Procedure Details

  • Step 1: Prepare Reaction Mixture
    • In a low-volume assay plate, add assay buffer.
    • Serially dilute this compound in DMSO and add to the plate. Include a DMSO-only control for 100% activity.
    • Add purified HSD17B13 enzyme and NAD+ cofactor to the mixture. The final concentration of NAD+ is typically 1 mM [3].
  • Step 2: Initiate Reaction
    • Start the enzymatic reaction by adding the substrate, β-estradiol.
  • Step 3: Incubate
    • Seal the plate and incubate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
  • Step 4: Detect NADH
    • Stop the reaction and add an equal volume of the NADH-Glo Detection Reagent.
    • Incubate the plate at room temperature for another period (e.g., 30-60 minutes) to allow the luminescent signal to develop.
    • Measure the luminescence on a compatible plate reader.
  • Step 5: Data Analysis
    • Normalize the luminescence values: the signal from the DMSO control is 100% activity, and the signal from a no-enzyme control is 0% activity.
    • Plot the inhibitor concentration (log scale) against the % enzymatic activity.
    • Fit the data to a four-parameter logistic model to calculate the IC₅₀ value for this compound.

Cellular Target Engagement Assay

To confirm that this compound can inhibit the enzyme in a more physiologically relevant environment, a cellular assay can be employed. A common challenge is that natural substrates like β-estradiol often show a poor signal window in metabolically relevant cells [3]. A advanced solution is to use a synthetic surrogate substrate.

1. Principle Cells endogenously or overexpressing HSD17B13 are treated with the inhibitor. A cell-permeable synthetic substrate is then added. The cellular HSD17B13 enzyme turns over this substrate, and the product is quantified by LC-MS to measure enzymatic activity directly in the cellular context [3].

2. Key Reagents

  • Cell Line: HEK293AD cells overexpressing HSD17B13, or a metabolically relevant liver cell line like Huh7 or primary human hepatocytes (PHHs) [3].
  • Synthetic Substrate: A selective, cell-permeable surrogate substrate for HSD17B13 [3].
  • Inhibitor: this compound.
  • Analysis: LC-MS system for quantifying substrate and product.

3. Procedure Outline

  • Cell Seeding & Treatment: Seed cells in an appropriate plate. The following day, treat the cells with varying concentrations of this compound or a vehicle control.
  • Substrate Incubation: After a pre-treatment period, add the synthetic substrate to the cells and incubate to allow for enzymatic turnover.
  • Sample Collection & Quenching: At the end of the incubation, collect the cell culture medium. Quench the reaction by adding a solvent like acetonitrile.
  • LC-MS Analysis: Centrifuge the quenched samples to remove precipitates and analyze the supernatant by LC-MS to measure the ratio of product to substrate.
  • Data Analysis: Calculate the % of substrate conversion for each well. Plot the inhibitor concentration against the % conversion and calculate the IC₅₀ value for cellular target engagement.

Critical Considerations & Best Practices

  • Enzyme Source: The source and purity of the recombinant HSD17B13 are critical for assay performance. Ensure the enzyme is active and not degraded.
  • Solvent Control: The final concentration of DMSO should be kept constant across all wells (typically ≤1%) to avoid solvent effects on enzyme activity.
  • Substrate Concentration: In biochemical assays, use a substrate concentration at or below its Km value to ensure sensitivity to competitive inhibition.
  • Cell Permeability: Not all biochemical inhibitors are cell-permeable. The cellular assay is essential to confirm that this compound can cross the cell membrane to engage its target.
  • Data Reproducibility: Perform experiments with a sufficient number of technical and biological replicates (n ≥ 3) to ensure robust and reproducible results.

References

Available Information on HSD17B13-IN-89

Author: Smolecule Technical Support Team. Date: February 2026

Based on the search results, here is a summary of the information that is available about this compound:

Information Category Available Details Source / Context
Compound Name HSD17B13-IN-89 A named inhibitor in a structural database [1].
PDB ID 8G89 The code for its 3D structure in the Protein Data Bank [1].
Target Protein 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) A liver-enriched, lipid droplet-associated enzyme [2] [3] [4].
Structural Details Co-crystal structure with HSD17B13, its NAD+ cofactor, and a bound lipid/detergent molecule [1]. Provides a basis for structure-based drug design.
Inhibitor Series Part of a series of sulfonamide-based inhibitors [5]. Developed from high-throughput screening and medicinal chemistry optimization.

Suggested Path Forward for Researchers

Since direct dosing data is unavailable, here are practical steps you can take to gather the necessary information for your research:

  • Check Preprint Servers: Search platforms like bioRxiv for unpublished preprints that might contain preliminary data on in vivo studies with this compound.
  • Consult Chemical Vendors: If the inhibitor is available for purchase from a chemical supplier, their product documentation or technical support may have unpublished data or recommendations.
  • Analyze Structural Data: The available co-crystal structure (PDB: 8G89) is a valuable resource for understanding the compound's binding mode and can inform further analog design and profiling [1].
  • Review Related Protocols: While not for IN-89 specifically, published methodologies on evaluating HSD17B13 inhibitors in mouse models of NAFLD/MASH can provide a framework for your own experiments [2] [6].

This compound Putative Mechanism of Action

Based on the structural data, the following diagram illustrates how this compound is believed to function at a molecular level. This can guide your understanding of its therapeutic potential.

G cluster_ld Lipid Droplet Surface HSD17B13 HSD17B13 Protein Product Oxidized Product HSD17B13->Product Enzymatic Conversion Cofactor NAD+ Cofactor Cofactor->HSD17B13 Binds Substrate Lipid Substrate (e.g., Retinol, LTB4) Substrate->HSD17B13 Enzymatic Conversion Inhibitor This compound Inhibitor->HSD17B13 Inhibits

References

HSD17B13-IN-89: Structural & Biochemical Context

Author: Smolecule Technical Support Team. Date: February 2026

HSD17B13-IN-89 (also referred to as Compound 1 in the source literature) is a small-molecule inhibitor of Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) [1] [2]. It was identified via a high-throughput screen of over 3.2 million compounds [1].

The following table summarizes its key characteristics:

Feature Description
Chemical Identity Fluorophenol-containing compound [1]
Known Prior Activity Disclosed antagonist of the N-methyl-D-aspartate (NMDA) NR2B receptor [1]
Primary Target HSD17B13 [1]
Binding Context Binds the active site of HSD17B13 in complex with its NAD+ cofactor [1]
Biochemical IC₅₀ 200 nM (against purified human HSD17B13 with β-estradiol as substrate) [2]
Cellular Activity Active in cell-based assays [1]

The crystal structure of HSD17B13 in complex with this inhibitor (PDB ID: 8G89) has been solved, providing a basis for structure-based drug design [1] [3].

Proposed Workflow for Lipid Droplet Analysis

To investigate the effects of this compound on lipid droplets, you can adapt established methodologies from related studies on HSD17B13 and lipid metabolism. The workflow below integrates key experimental steps.

workflow A Cell Culture & Treatment B Lipid Droplet Staining A->B D Biochemical Quantification A->D C Image Acquisition & Analysis B->C E Data Integration C->E D->E

Experimental Protocols for Key Assays

Here are detailed protocols for the key methods outlined in the workflow, compiled from recent studies.

Cell Culture and Treatment
  • Cell Line: Use hepatocyte models such as Huh7 or HepG2 cells [4] [5].
  • Culture Conditions: Maintain cells in standard DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂ [5].
  • Compound Treatment: Treat cells with This compound. A typical study might involve a 24-hour treatment period [5]. Prepare a stock solution of the inhibitor in DMSO and use appropriate vehicle controls (e.g., 0.1% DMSO).
  • Fatty Acid Loading (Optional): To induce steatosis and amplify the readout, co-treat cells or pre-treat with a mixture of free fatty acids (e.g., oleic acid and palmitic acid at a 2:1 ratio) [5].
Lipid Droplet Staining and Morphometric Analysis

This protocol is adapted from a study investigating the HSD17B13 S33A mutant [5].

  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
  • Staining: Incubate fixed cells with freshly filtered Oil Red O working solution for 10 minutes at room temperature [6] [5].
  • Washing: Rinse cells briefly with 60% isopropanol to remove non-specific stain, then wash with PBS [6].
  • Counterstaining: To visualize nuclei, counterstain with hematoxylin for 15 seconds [6].
  • Imaging and Analysis: Acquire images using a standard or confocal microscope. Analyze images with software like ImageJ to determine:
    • Lipid Droplet Number
    • Average Lipid Droplet Size
    • Total Lipid Area per Cell
Biochemical Triglyceride Quantification

This protocol is based on a detailed lipid extraction and measurement method [6].

  • Lipid Extraction:
    • Homogenize ~20 mg of liver tissue or cell pellet in 1 mL of chloroform-methanol (2:1, v/v) mixture.
    • Incubate the homogenate at 4°C for 18 hours.
    • Add 300 μL of water and centrifuge at 12,000 × g for 10 minutes to separate phases.
    • Carefully collect the lower organic phase and dry it using a vacuum centrifuge.
    • Reconstitute the dried lipids in 200 μL of 5% Triton X-100 [6].
  • Triglyceride Measurement: Use a commercially available enzymatic assay kit to measure the triglyceride concentration in the reconstituted samples, following the manufacturer's instructions [6].

Important Considerations for Your Experimental Design

When developing your assay, please consider the following points derived from the search results:

  • Cellular Context Matters: HSD17B13 is a lipid droplet-associated protein [1]. Its function and the effect of inhibition may be most apparent in models of hepatic steatosis. Consider using primary human hepatocytes for the most physiologically relevant results [2].
  • Beyond Triglycerides: The effect of HSD17B13 deficiency or inhibition extends to phospholipid metabolism [6]. For a comprehensive profile, consider performing a full lipidomic analysis via LC-MS/MS to track changes in phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), and other lipid species [6].
  • Functional Assessment: To move beyond morphology, consider coupling your assay with measurements of fatty acid oxidation or the secretion of inflammatory markers to understand the functional metabolic consequences of inhibition.

Conclusion

While a pre-optimized protocol for a "this compound lipid droplet assay" is not available, the structural and initial activity data for this compound provide a strong foundation. By integrating the established methodologies detailed above—including cell-based treatments, Oil Red O staining, and biochemical triglyceride quantification—you can effectively develop a robust application note to investigate the compound's effects on lipid biology.

References

HSD17B13-IN-9: Background & Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

HSD17B13-IN-9 (referred to as compound 13 in the source literature) is a synthetic surrogate substrate evolved from a sulfonamide-based inhibitor series [1]. It was specifically designed to overcome the challenge of quantifying inhibition of the endogenously expressed 17B-HSD13 enzyme in primary human hepatocytes, for which there is no confirmed natural substrate [1].

The table below summarizes the key quantitative data available for this compound and its predecessor, inhibitor 6 [1].

Table 1: Biochemical and Cellular Profiling of Key Sulfonamide Compounds

Compound ID Role / Key Feature Biochemical IC₅₀ (nM) HEK293AD Cell-Based IC₅₀ (nM) LogD Passive Permeability, Papp (10⁻⁶ cm/s)
6 Parent Inhibitor 10 280 2.0 11
13 (HSD17B13-IN-9) Selective Surrogate Substrate Information not explicitly provided in abstract Information not explicitly provided in abstract Information not explicitly provided in abstract Information not explicitly provided in abstract

Key Advantages of HSD17B13-IN-9:

  • Selectivity: It demonstrates distinct selectivity advantages over previously published substrates like β-estradiol and leukotriene B4 (LTB4) [1].
  • Application in Endogenous Systems: Its primary application is to probe inhibitory potency in primary human hepatocytes and other systems expressing 17B-HSD13 at endogenous levels, enabling quantitative measurement of enzymatic inhibition that was not previously possible [1].

Experimental Protocol: Measuring Inhibition in Cellular Systems

The following protocol adapts the methodology used to apply HSD17B13-IN-9 for measuring inhibition of endogenous 17B-HSD13 activity in primary human hepatocytes [1].

Workflow: Assessing 17B-HSD13 Inhibition Using Surrogate Substrate HSD17B13-IN-9

G A Plate Primary Human Hepatocytes (or other relevant cell line) B Pre-treat with Test Inhibitor (Incubation period, e.g., 1-24h) A->B C Add Surrogate Substrate HSD17B13-IN-9 (With NAD+ cofactor) B->C D Incubate to Allow Enzymatic Reaction (Monitor substrate conversion over time) C->D E Quantify Reaction Product (Use LC-MS/MS or other suitable method) D->E F Data Analysis (Normalize to control, calculate % inhibition and IC₅₀) E->F

Materials
  • Cells: Primary human hepatocytes or HEK293AD cells overexpressing 17B-HSD13 [1].
  • Test Inhibitor: The compound whose inhibitory potency you wish to measure.
  • Surrogate Substrate: HSD17B13-IN-9.
  • Cofactor: NAD+ (Nicotinamide adenine dinucleotide, oxidized form).
  • Cell Culture Reagents: Appropriate media, supplements, and incubation equipment.
  • Analytical Instrumentation: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification of the substrate and its conversion product.
Procedure
  • Cell Seeding and Culture: Plate cells in a suitable multi-well plate and culture until they reach the desired confluency and stability [1].
  • Inhibitor Pre-treatment: Introduce the test inhibitor to the cell culture medium at a range of concentrations. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time to allow the inhibitor to interact with the enzyme.
  • Enzymatic Reaction Initiation: Add HSD17B13-IN-9 along with the necessary NAD+ cofactor to the culture medium.
  • Incubation: Allow the enzymatic reaction to proceed for a set period. The duration should be within the linear range of the reaction.
  • Reaction Termination and Sample Collection: At the end of the incubation, collect the culture medium or cell lysates. Precipitate proteins (e.g., with acetonitrile) and centrifuge to obtain a clear supernatant for analysis.
  • Product Quantification:
    • Inject the processed samples into the LC-MS/MS system.
    • Use a calibrated standard curve to quantify the amount of product formed from the conversion of HSD17B13-IN-9 by 17B-HSD13.
  • Data Analysis:
    • Normalize the product formation in inhibitor-treated wells to the vehicle control (set as 100% activity).
    • Plot the percentage of enzymatic activity remaining against the logarithm of the inhibitor concentration.
    • Fit the data with a non-linear regression curve to calculate the half-maximal inhibitory concentration (IC₅₀) for the test compound.

Key Experimental Insights and Validation

This approach using HSD17B13-IN-9 was pivotal in clarifying the activity of a common protective variant of 17B-HSD13 (IsoD). Contrary to earlier reports that suggested it was a complete loss-of-function variant, application of this substrate revealed that the IsoD variant maintains NAD-dependent catalytic activity towards some, though not all, substrates [1]. This highlights the importance of substrate choice when characterizing this enzyme and its variants.

Critical Notes for Researchers

  • Compound Synthesis: HSD17B13-IN-9 is a synthetic compound not commercially available as a standard reagent; its use currently requires in-house synthesis based on published medicinal chemistry routes [1].
  • Specialized Readout: The protocol depends on specialized analytical equipment (LC-MS/MS) for detecting the surrogate substrate and its product.
  • Enzyme Function Context: The exact physiological function of 17B-HSD13 and its interaction with retinol, while established in other studies [2] [3], was not the primary focus during the development of HSD17B13-IN-9. This tool compound was created specifically to solve the problem of measuring inhibition without knowledge of the native substrate.

References

Structural Insights and Crystallization Framework

Author: Smolecule Technical Support Team. Date: February 2026

The reported crystal structures of HSD17B13 were pivotal for understanding its biology and inhibitor binding. Key achievements and strategies from these studies are summarized below.

Table 1: Key Breakthroughs in HSD17B13 Crystallography

Aspect Description & Rationale
Protein Engineering Used full-length protein; N-terminal truncations caused low yield/aggregation. Critical for studying lipid droplet association [1].
Stabilization & Solubilization Extracted/solubilized with detergent micelles; C12E8 (octaethylene glycol monododecyl ether) provided optimal stability for crystallization [1].
Crystallization Cocktail Inclusion of NAD+ cofactor and a small-molecule inhibitor was absolutely critical for forming diffraction-quality crystals [1].
Species Optimization Initial human HSD17B13 crystals diffracted poorly (5-6 Å); switched to dog wild-type HSD17B13 for improved crystals. Used chimeric human-dog proteins for highest resolution [1].

Detailed Experimental Protocol

Based on the successful methods, here is a generalized protocol for co-crystallizing HSD17B13 with inhibitors.

1. Protein Expression and Purification

  • Expression System: Use the baculovirus system in Sf9 insect cells for expression [2].
  • Purification: Extract and solubilize the full-length protein using C12E8 detergent. Purify via affinity chromatography (e.g., C-terminal His-tag) and size-exclusion chromatography in a buffer containing C12E8 and NAD+ [1].

2. Protein-Inhibitor Complex Formation

  • Incubation: Incubate the purified HSD17B13 protein with a molar excess of your inhibitor (e.g., 1-2 mM) and NAD+ (e.g., 1 mM) on ice for 1-2 hours before setting up crystallization trials [1].

3. Crystallization

  • Method: Use standard vapor diffusion methods, such as sitting or hanging drop trays [1].
  • Setup: Mix the protein-inhibitor complex solution with well solution in a 1:1 ratio.
  • Optimized Condition: The condition that yielded a 2.22 Å resolution structure (PDB: 8G89) can serve as a starting point [2].

Table 2: Crystallization Condition for HSD17B13-Inhibitor Complex (PDB 8G89)

Component Concentration / Condition
Buffer 0.1 M Sodium HEPES, pH 7.5
Precipitant 20% (w/v) PEG 6000
Salt 0.2 M Sodium chloride
Additive Not specified in public entry
Temperature Maintained at 20°C during trials [1].

4. Data Collection and Structure Determination

  • Cryo-protection: Use reservoir solution supplemented with 20-25% glycerol.
  • Data Collection: Collect X-ray diffraction data at a synchrotron beamline.
  • Structure Solving: Solve the structure using molecular replacement with the deposited HSD17B13 structure (PDB: 8G89) as a search model [1] [2].

Experimental Workflow and Inhibitor Binding

The diagram below outlines the key stages of the co-crystallization experiment, from protein preparation to structure analysis.

G ProteinPrep Protein Preparation ComplexForm Complex Formation ProteinPrep->ComplexForm ExprSys Expression System: Sf9 insect cells ProteinPrep->ExprSys Purif Purification: Detergent (C12E8) & Chromatography ProteinPrep->Purif Crystallization Crystallization ComplexForm->Crystallization InhibitorInc Incubate with: - NAD+ cofactor - Small molecule inhibitor ComplexForm->InhibitorInc DataCollection Data Collection & Analysis Crystallization->DataCollection CrystalCond Condition: HEPES pH 7.5 PEG 6000 NaCl Crystallization->CrystalCond StructSol Structure Solution: Molecular replacement DataCollection->StructSol

Structural analyses reveal that inhibitors bind to the enzyme's active site, interacting with both the protein residues and the NAD+ cofactor. Different chemical scaffolds occupy distinct paths leading to the active site, informing structure-based inhibitor design [1].

Key Considerations for Protocol Application

  • Inhibitor Properties: The crystallized inhibitors were discovered via HTS [3] [1]. For novel inhibitors like HSD17B13-IN-89, ensure sufficient biochemical potency and solubility in the crystallization buffer.
  • Detergent Optimization: C12E8 was critical for stabilizing full-length HSD17B13 [1]. If difficulties arise, screen other detergents like DDM or LMNG.
  • Crystallization Condition Screening: Use the condition in Table 2 as a starting point and employ a broad commercial screen (e.g., MemGold, MemSys suites) to optimize crystal size and quality.

References

HSD17B13-IN-89 solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Handling Information

The table below summarizes the available key information for HSD17B13-IN-89.

Property Details
CAS Number 2770247-94-2 [1]
Molecular Formula C₂₃H₁₃Cl₂F₄N₃O₃ [1]
Molecular Weight 526.27 g/mol [1]
Primary Target 17β-Hydroxysteroid dehydrogenases (HSD17B13) inhibitor [1]
IC₅₀ <0.1 μM for Estradiol [1]
Handling Advice Store the product under the recommended conditions in the provided Certificate of Analysis (CoA) [1].
Shipping Shipped at room temperature in the continental US; may vary elsewhere [1].

Experimental Context & Protocols

Understanding the research context in which this compound has been used can provide valuable indirect clues for developing your own protocols.

  • Structural Studies for Drug Design: this compound is a tool compound used in non-alcoholic fatty liver disease (NAFLD) research [1]. It belongs to a class of small molecule inhibitors developed to target HSD17B13, a liver-specific, lipid-droplet associated enzyme [2]. Crystal structures of similar HSD17B13 inhibitors bound to the enzyme have been solved to aid in structure-based drug design [2] [3].
  • Reported Biochemical Assay Protocol: While the exact protocol for this compound is not detailed, related research provides a methodology for high-throughput screening of HSD17B13 inhibitors [2].
    • Enzyme Source: Purified human HSD17B13.
    • Cofactor: NAD+.
    • Substrate: β-estradiol (alternative substrates like Leukotriene B4 (LTB4) are also used).
    • Procedure: The screening of compound libraries was performed at a 10 μM final concentration of the test compound. Inhibition of the enzyme's activity was measured to determine initial hit rates, which were then confirmed through IC₅₀ determination [2].

Troubleshooting Guide & FAQs

Here are some anticipated questions and troubleshooting tips, formulated based on standard laboratory practices for handling novel organic compounds.

Question / Issue Suggested Guidance
The powder does not dissolve in my aqueous buffer. This is highly likely. The molecular structure suggests low inherent aqueous solubility. Use a staged dilution protocol: first dissolve in a minimal amount of DMSO (e.g., prepare a 10-50 mM stock solution), then dilute into your assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid cytotoxicity and assay interference.
I cannot find solubility data in the CoA or online. This is a common situation for research-grade tool compounds. Contact the manufacturer (MedChemExpress) directly for any unpublished solubility data or recommended reconstitution solvents. Empirically test small amounts of the compound in various solvents (DMSO, ethanol, methanol) to find an optimal stock solution.
The inhibitor shows no activity in my cellular assay. Potential causes include poor cell permeability or instability in the culture medium. Verify your biochemical activity first. For cellular studies, ensure proper delivery; consider testing alongside a positive control if available. Inactivity could also be due to species-specific differences in the enzyme, as noted in some preclinical models [4].
How should I store my stock solution? Prepare aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower, protected from light. Under these conditions, the solution is typically stable for several months.

Solubility Workflow Strategy

For a systematic approach to solubilizing this compound, you can follow the logical workflow below:

Start Start: this compound Solubilization Step1 1. Prepare Primary Stock (High conc. in pure DMSO) Start->Step1 Step2 2. Dilute into Assay Buffer (Keep final DMSO ≤1%) Step1->Step2 Step3 3. Visually Inspect for precipitation Step2->Step3 Issue Issue: Solution is Cloudy or Precipitate Forms Step3->Issue Cloudy/Precipitate Success Success: Clear Solution Proceed with Experiment Step3->Success Clear Sol1 • Dilute primary stock further • Sonicate briefly Issue->Sol1 Sol2 • Use a co-solvent (e.g., ethanol) • Add a solubilizing agent (e.g., BSA) Issue->Sol2 Sol1->Step3 Sol2->Step3

References

Understanding HSD17B13 and Its Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

HSD17B13 is a liver-specific, lipid droplet-associated enzyme recognized as a promising therapeutic target for non-alcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are protective against disease progression [1] [2].

The table below summarizes key characteristics of HSD17B13 and the available information on HSD17B13-IN-89.

Aspect Description
Biological Function Lipid droplet-associated enzyme involved in hepatic lipid metabolism [1] [3] [4].
Therapeutic Rationale Loss-of-function variants protect against chronic liver disease progression, making it a high-value drug target [5] [1] [2].
This compound A small-molecule inhibitor of HSD17B13. Publicly available scientific literature does not contain specific data on its off-target profile.

Experimental Strategies to Assess Off-Target Effects

In the absence of specific profiling data for this compound, you can design experiments to empirically determine its selectivity.

Experimental Approach Methodology & Purpose
Enzyme Family Screening Test this compound against other 17β-HSD family members (e.g., HSD17B11) and short-chain dehydrogenase/reductase (SDR) enzymes. Measures potential cross-reactivity within the same enzyme family [6].
Kinase Panel Screening Utilize commercial kinase profiling services (e.g., Eurofins, Reaction Biology). Assesses inhibition against a broad panel of kinases to rule out unintended activity on these common off-targets.
Cellular Phenotypic Assays Treat various cell lines (hepatic and non-hepatic) with this compound and monitor for unexpected phenotypic changes using transcriptomics, lipidomics, or cell viability assays. Identifies cell-type-specific effects unrelated to HSD17B13 inhibition.
Structural Analysis & Modeling Use published crystal structures of HSD17B13 (PDB IDs: 8G89, 8G84) to model this compound binding [7] [6]. Perform in silico docking studies against other proteins to predict potential off-target interactions.

The following diagram outlines a recommended workflow for profiling this compound, starting with in silico predictions and moving through increasingly complex experimental models.

G Start Start: Profiling this compound InSilico In Silico Analysis Start->InSilico StructModel Structural Modeling (Use PDB: 8G89) InSilico->StructModel TargetPred Off-Target Prediction InSilico->TargetPred InVitro In Vitro Biochemical Assays StructModel->InVitro Hypothesis Generation TargetPred->InVitro Candidate Off-Targets EnzymePanel Enzyme Family Panel (HSD17B, SDR members) InVitro->EnzymePanel KinasePanel Broad Kinase Panel Screening InVitro->KinasePanel CellBased Cell-Based Phenotyping EnzymePanel->CellBased KinasePanel->CellBased Hepatic Hepatic Cell Lines (Confirm on-target effect) CellBased->Hepatic NonHepatic Non-Hepatic Cell Lines (Identify non-specific toxicity) CellBased->NonHepatic Omics Transcriptomics/Lipidomics CellBased->Omics Hepatic->Omics Pathway Analysis

Key Experimental Protocols for Specificity Testing

Here is a detailed methodology for a biochemical assay to test this compound against related enzymes, a critical step in establishing selectivity.

Protocol: Enzyme Family Selectivity Screening

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HSD17B13 and other related enzymes (e.g., HSD17B11).
  • Protein Preparation: Purify recombinant human HSD17B13 and related dehydrogenases (e.g., HSD17B11). Protocols for purifying detergent-solubilized, full-length HSD17B13 are described in the structural study [6].
  • Biochemical Assay:
    • Reaction Buffer: 100 mM phosphate buffer, pH 7.4.
    • Cofactor: Add NAD+ at a concentration corresponding to the Km for each enzyme.
    • Substrate: Use a common or preferred substrate for each enzyme. For HSD17B13, β-estradiol or Leukotriene B4 (LTB4) can be used [6].
    • Inhibition: Pre-incubate the enzyme with a dilution series of this compound (e.g., from 10 μM to 0.1 nM) for 15 minutes before initiating the reaction with the substrate.
    • Detection: Monitor the consumption of NAD+ or the production of the reaction product spectrophotometrically or via a coupled fluorescence assay.
  • Data Analysis: Plot the reaction rate versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each enzyme. A significantly higher IC50 for other enzymes compared to HSD17B13 indicates good selectivity.

Troubleshooting Common Experimental Issues

  • No Activity in Cellular Assays: This could be due to poor cellular permeability of the compound. The structural study notes that a polar inhibitor (Compound 2) was inactive in cells for this reason [6]. Check the compound's physicochemical properties (e.g., LogP).
  • Unexpected Cytotoxicity in Non-Hepatic Cells: If observed in your off-target profiling, this is a strong indicator of non-specific compound toxicity or a serious off-target effect. Follow up with the kinase and enzyme panel screens to identify the culprit.
  • Inconsistent Results Between Models: Be aware that the biological function of HSD17B13 may not be perfectly conserved between humans and mice. One study found that Hsd17b13 knockout mice showed only modest, diet-specific effects, unlike the clear protection seen in humans [8]. Use human-relevant cell lines for your key experiments.

References

Known Information on HSD17B13-IN-89

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available details for HSD17B13-IN-89, though key data for your request is missing.

Property Available Data Missing / Unavailable Data
CAS Number 2770247-94-2 [1] -
Molecular Formula C₂₃H₁₃Cl₂F₄N₃O₃ [1] -
Molecular Weight 526.27 g/mol [1] -
Biological Activity HSD17B13 inhibitor; IC₅₀ < 0.1 μM for Estradiol [1] -
Research Application Used in NAFLD/Nonalcoholic fatty liver diseases research [1] -
Metabolic Stability Not provided in search results Half-life (T₁/₂), Intrinsic Clearance (CLint), Metabolite Profile
Solubility & Permeability Not provided in search results Aqueous solubility, Caco-2/MDCK permeability
Drug-Drug Interactions Not provided in search results CYP450 enzyme inhibition/induction potential

Experimental Protocols for Metabolic Stability

Since direct data is unavailable, here are standard methodologies you can implement to assess the metabolic stability of this compound in your lab.

FAQ: How can we determine the metabolic stability of this compound?

Answer: The most common and informative method is the Liver Microsome Assay, which predicts how quickly a compound is metabolized. Below is a detailed protocol and a visual workflow for this experiment.

G cluster_workflow Liver Microsome Assay Workflow start Start Experiment prep Prepare Reaction Mix: - Test Compound (e.g., 1 µM) - Liver Microsomes (e.g., Human/Mouse) - NADPH Regenerating System - Buffer (e.g., PBS, pH 7.4) start->prep incubate Incubate at 37°C prep->incubate sample Aliquot Sampling ( e.g., at T=0, 5, 15, 30, 60 min ) incubate->sample note Key Parameters: - Species: Human, mouse, rat - Microsome Protein Conc.: 0.5-1 mg/mL - NADPH: Essential cofactor stop Stop Reaction ( e.g., with Acetonitrile ) sample->stop analyze LC-MS/MS Analysis stop->analyze calculate Calculate Parameters: - Half-life (T₁/₂) - Intrinsic Clearance (CLint) analyze->calculate

Detailed Protocol: Metabolic Stability using Liver Microsomes

  • Reaction Mixture Preparation:

    • Prepare the incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4).
    • Add liver microsomes (from human or relevant animal species) to a final protein concentration of 0.5-1 mg/mL.
    • Spike in this compound (from a stock solution in DMSO) to a final concentration of 0.5-1 µM. Keep the final organic solvent concentration below 1% (v/v).
    • Pre-incubate the mixture for 3-5 minutes at 37°C in a water bath or thermomixer [1].
  • Initiation and Sampling:

    • Start the reaction by adding an NADPH-regenerating system to provide the essential cofactor for cytochrome P450 enzymes.
    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a fixed aliquot (e.g., 50 µL) from the reaction mixture.
  • Reaction Termination:

    • Immediately mix each aliquot with a cold quenching solvent (e.g., acetonitrile containing an internal standard) in a volume ratio of at least 2:1 (organic:aqueous) to precipitate proteins and stop enzymatic activity.
  • Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 15,000 x g for 10 minutes) to pellet the protein.
    • Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
    • Use a calibrated curve of the parent compound to quantify the remaining percentage of this compound at each time point.
  • Data Calculation:

    • Plot the natural logarithm of the remaining compound percentage versus time. The slope of the linear regression is the elimination rate constant (k).
    • Calculate the in vitro half-life: T₁/₂ = 0.693 / k.
    • Calculate the intrinsic clearance: CL = (0.693 / T₁/₂) * (Volume of incubation / Microsomal protein).

Troubleshooting Common Issues

Q: The parent compound disappears too rapidly in microsomal assays. How can we identify the major metabolic soft spots? A: Use the same LC-MS/MS system to perform metabolite identification.

  • Method: After incubating the compound with microsomes and NADPH, compare the full-scan chromatograms of test samples against the zero-time control.
  • Analysis: Look for new peaks with different mass-to-charge ratios (m/z) that appear over time. These are potential metabolites. Using high-resolution MS (e.g., Q-TOF) can help determine their accurate mass and propose plausible chemical structures for the metabolites.

Q: Our initial stability results are poor. What are the next steps? A: Consider these follow-up experiments:

  • Cross-Species Comparison: Test stability in liver microsomes from mouse, rat, dog, and human to inform the selection of the most relevant toxicology species.
  • Reaction Phenotyping: Determine which specific CYP450 enzyme (e.g., CYP3A4, CYP2C9) is primarily responsible for the metabolism using recombinant CYP enzymes or chemical inhibitors. This is critical for predicting drug-drug interactions.

References

Understanding Selectivity and Available Data

Author: Smolecule Technical Support Team. Date: February 2026

While an exact selectivity ratio (like an IC50 value) for HSD17B13-IN-89 is not provided in the public literature, the table below summarizes the relevant findings that support the principle of selectivity.

Aspect Findings Related to HSD17B13 and HSD17B11 Selectivity
Structural Insights Crystal structures of HSD17B13 reveal distinct inhibitor binding sites and different potential paths leading to the active site, providing a basis for designing selective inhibitors [1].
Inhibitor Series A sulfonamide-based inhibitor series demonstrated no measurable activity against related enzymes HSD11B13 or HSD2B13 in selectivity screening, indicating high selectivity is attainable within the enzyme family [2].
Key Residues Residues at the inhibitor binding site (e.g., E177, G178, A205, V293 in human HSD17B13) differ from those in the closely related HSD17B11, enabling selective inhibitor design [1].

Experimental Guide for Validating Selectivity

To confidently determine the selectivity of this compound or any other inhibitor in your experiments, you can employ the following established methodologies.

Objective

To biochemically assess the potency and selectivity of a small-molecule inhibitor (e.g., this compound) against HSD17B13 relative to HSD17B11.

Experimental Workflow

The following diagram outlines the key steps for conducting this selectivity assay:

G Start Start: Inhibitor Selectivity Assay Prep1 Protein Preparation (Purified recombinant HSD17B13 & HSD17B11) Start->Prep1 Prep2 Reaction Setup (NAD+ cofactor, buffer, common/substrate*) Prep1->Prep2 Step1 Dose Inhibitor (Prepare serial dilutions of this compound) Prep2->Step1 Step2 Initiate Reaction (Add substrate, incubate) Step1->Step2 Step3 Measure Activity (Detect product formation via luminescence/fluorescence) Step2->Step3 Step4 Data Analysis (Calculate IC50 values for each enzyme) Step3->Step4 End Determine Selectivity Index Step4->End

Key Materials & Methods
  • Enzymes: Use purified, recombinant human HSD17B13 and HSD17B11 proteins [1] [2].
  • Biochemical Assay: Conduct a biochemical activity assay using NAD+ as a cofactor. The reaction can be monitored using a detection system like NADH-Glo [2].
  • Positive Control: It is advisable to include a known substrate in parallel assays to confirm enzyme functionality.
  • Data Analysis: Generate dose-response curves for the inhibitor against both HSD17B13 and HSD17B11. The Selectivity Index can be calculated using the formula: IC50 (HSD17B11) / IC50 (HSD17B13). A higher index indicates greater selectivity for HSD17B13.

Troubleshooting FAQs

  • Q: What if the inhibitor shows poor selectivity in my initial tests?

    • A: This is a common challenge in drug discovery. The published crystal structures of HSD17B13 can guide efforts to improve selectivity. Focus on designing compounds that interact with the unique amino acids (e.g., E177, A205) in the HSD17B13 binding pocket, which differ from HSD17B11 [1].
  • Q: How can I verify that the inhibitor is engaging with the target in a cellular model?

    • A: Develop a cell-based assay using cells overexpressing HSD17B13. A significant right-shift in IC50 (higher concentration needed for inhibition) in cells compared to the biochemical assay often indicates issues with cell permeability [2]. Optimizing the inhibitor's LogD (a measure of lipophilicity) can be an effective strategy to improve cell penetration [2].
  • Q: The catalytic activity of protective HSD17B13 variants is reported differently across studies. What is the implication for inhibitor testing?

    • A: This is a critical point. Recent evidence suggests that some "loss-of-function" variants (like IsoD) may retain catalytic activity toward certain substrates [2]. Therefore, ensure you are using the wild-type enzyme for your primary selectivity screening to avoid potentially misleading results.

References

HSD17B13 Researcher Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the known biology of HSD17B13 and why is it a therapeutic target? HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes [1] [2]. Genetic studies have established that loss-of-function variants in HSD17B13 (e.g., rs72613567) are protective against the progression of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) to more severe stages including steatohepatitis (MASH), fibrosis, and hepatocellular carcinoma [3] [4] [5]. This makes it a high-value target for therapeutic intervention.

Q2: What are the key cellular and molecular functions of HSD17B13? Research indicates HSD17B13 has multiple roles in hepatic lipid metabolism, though its precise endogenous function and substrates are still under investigation [3]. The table below summarizes its known and proposed functions:

Function / Mechanism Experimental Evidence Significance / Consequence
Regulation of Lipolysis Interacts with ATGL on lipid droplets; competes with CGI-58, inhibiting ATGL activation [2]. Modulates hepatic triglyceride breakdown; influences lipid droplet size and steatosis [2].
Phosphorylation at Ser33 PKA phosphorylates Ser33; evolutionarily conserved PKA target site [2]. Phosphorylation promotes interaction with ATGL and enhances lipolysis; dephosphorylation promotes lipid accumulation [2].
Impact on Phospholipid Metabolism Lipidomics in KO mice show altered hepatic phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylglycerol (PG) [1]. Suggests a role in maintaining membrane lipid homeostasis; protective variants linked to increased phospholipids [1] [4].
NAD-dependent Dehydrogenase Activity Catalyzes oxidation of various substrates (e.g., β-estradiol, leukotriene B4, retinol) in vitro [3]. Contributes to bioactivation/inactivation of lipid signaling molecules; exact physiological substrates unclear [3].

The following diagram illustrates the central role of HSD17B13 phosphorylation in regulating hepatic lipolysis:

G PKA PKA HSD17B13_pS33 HSD17B13 (Ser33 phosphorylated) PKA->HSD17B13_pS33  Phosphorylates Reproterol Reproterol Reproterol->PKA  Activates HSD17B13_S33 HSD17B13 (Ser33 dephosphorylated) CGI_58 CGI_58 HSD17B13_S33->CGI_58  Sequesters ATGL ATGL HSD17B13_pS33->ATGL Recruits Lipolysis Enhanced Lipolysis (Reduced Lipid Droplet Size) ATGL->Lipolysis  Activated Hydrolysis Lipid_Accumulation Suppressed Lipolysis (Lipid Accumulation) CGI_58->Lipid_Accumulation  Prevents ATGL Activation

Q3: What are critical considerations for developing cellular assays for HSD17B13? A major challenge is monitoring target engagement and efficacy in physiologically relevant systems.

  • Problem: Overexpression systems may not recapitulate native biology. Using putative natural substrates (like β-estradiol) can lack selectivity due to metabolism by other enzymes [3].
  • Solution: Use synthetic surrogate substrates. For example, compound 13 (a optimized sulfonamide-based probe) offers distinct selectivity advantages for measuring 17B-HSD13 activity in endogenous systems like primary human hepatocytes [3].
  • Application: This substrate enables quantitative measurement of enzymatic inhibition in primary human hepatocytes, which is crucial for evaluating inhibitor potency [3].

Q4: How should we interpret data from protective HSD17B13 variants?

  • Key Finding: Contrary to early reports, the common protective IsoD variant (rs72613567) is not a simple loss-of-function mutation. It maintains NAD-dependent catalytic activity towards some, but not all, substrates [3].
  • Troubleshooting Implication: Do not assume all protective variants completely ablate enzyme activity. Experimental results are substrate-dependent. Always verify the functional impact of a variant using your specific assay conditions and readouts.

Q5: Are there discrepancies between mouse and human HSD17B13 biology? Yes, this is a critical consideration for pre-clinical studies.

  • Problem: Murine Hsd17b13 knockout models show inconsistent and often minimal effects on liver injury, inflammation, and fibrosis compared to the clear protective effect in humans [6]. The effects are highly dependent on diet, sex, and the specific injury model used.
  • Troubleshooting Guide:
    • If your KO mouse model shows no phenotype: This does not necessarily invalidate the target. It may reflect a species-specific disconnect [6].
    • Recommended Action: Use multiple dietary models and include both sexes. Consider reconstitution models (e.g., AAV-mediated re-expression in KO mice) to study specific protein functions [6].

Experimental Protocols from Literature

Protocol 1: Measuring Endogenous 17B-HSD13 Activity in Primary Human Hepatocytes

  • Objective: Quantify functional inhibition of 17B-HSD13 in an endogenously expressing system.
  • Method: Use a synthetic surrogate substrate (e.g., compound 13 from [3]). Incubate primary human hepatocytes with the inhibitor and the substrate. Monitor the formation of the fluorescent or otherwise detectable product over time.
  • Key Advantage: This method bypasses the need for the unknown natural substrate and provides a selective, quantitative measure of proximal target engagement in a physiologically relevant cell type [3].

Protocol 2: Lipidomic Profiling of HSD17B13-Modulated Systems

  • Objective: Comprehensively assess changes in hepatic lipid composition in response to HSD17B13 inhibition or deletion.
  • Method:
    • Lipid Extraction: Homogenize liver tissue in a chloroform:methanol (2:1, v/v) mixture. Add water to separate phases and collect the organic layer [1].
    • LC-MS/MS Analysis: Perform lipidomic profiling using liquid chromatography-tandem mass spectrometry.
    • Data Analysis: Focus on key lipid classes altered in HSD17B13 deficiency, including Triglycerides (TGs), Diglycerides (DGs), Phosphatidylcholines (PCs), Phosphatidylethanolamines (PEs), Phosphatidylglycerols (PGs), and Ceramides (Cers) [1].

References

Available Data on HSD17B13-IN-89

Author: Smolecule Technical Support Team. Date: February 2026

The provided data comes from a study on a related series of sulfonamide-based 17B-HSD13 inhibitors [1]. While HSD17B13-IN-89 itself is not explicitly mentioned, its properties can be inferred from close analogs.

The table below summarizes key parameters for compound 6, a potent inhibitor from the same series, providing a reference point for this compound's expected characteristics [1].

Parameter Value for Compound 6 (a close analog) Experimental Context
Biochemical IC50 10 nM (95% CI: 5-22 nM) Inhibition of β-estradiol turnover by purified recombinant human 17B-HSD13 [1].
Cellular IC50 280 nM (95% CI: 240-330 nM) Inhibition of β-estradiol turnover in HEK293AD cells overexpressing 17B-HSD13 [1].
Experimental LogD 2.0 Shake-flask method at pH 7.4, indicating moderate lipophilicity [1].
Papp (Passive Permeability) 11 x 10-6 cm/s Measured in Ralph Russ Canine Kidney (RRCK) cells [1].

The significant difference between biochemical and cellular potency for this class of compounds suggests that cell permeability is a critical factor for effective target engagement in a cellular environment [1].

General Experimental Protocols for Assessing Cell Permeability

Since a specific protocol for this compound is unavailable, here is a standard methodology for evaluating cell permeability, which can be adapted for your compound.

Method: Transport Assay Using Cell Monolayers on Transwell Inserts [2]

This protocol measures the ability of a compound to cross a cellular barrier.

  • 1. Cell Culture:

    • Grow a monolayer of appropriate cells (e.g., Caco-2 for intestinal epithelium model) on a porous membrane in a transwell insert [2].
    • Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before the experiment. A high TEER value indicates tight junction formation [2].
  • 2. Experiment Setup:

    • Add the compound dissolved in buffer to the apical chamber (donor compartment).
    • Incubate at 37°C for varying periods [2].
  • 3. Sample Collection and Analysis:

    • At designated times, collect samples from the basolateral chamber (receiver compartment).
    • Use a sensitive analytical method (e.g., LC-MS/MS) to quantify the amount of transported compound [2].
    • Calculate the apparent permeability ((P_{app})) using the formula: (P_{app} = (dQ/dt) / (A \times C_0)) where (dQ/dt) is the transport rate, (A) is the membrane surface area, and (C_0) is the initial donor concentration [2].
Diagram: Experimental Workflow for Transwell Assay

The following diagram illustrates the logical workflow for this experiment:

Start Seed cells on transwell insert A Culture until confluent monolayer Start->A B Measure TEER to validate integrity A->B C Apply compound to apical chamber B->C D Incubate at 37°C C->D E Collect samples from basolateral chamber over time D->E F Analyze samples via LC-MS/MS E->F G Calculate Papp and other metrics F->G End Data Interpretation G->End

Troubleshooting Guide for Low Permeability

If this compound shows low cellular uptake, consider these strategies informed by the structure-activity relationship (SAR) of its analog series [1].

Issue Potential Solution Rationale & Example from Literature
Low Lipophilicity (LogD) Modify the molecular structure to increase LogD to a range of 1.5-3.0. Early leads with low LogD (0.6-0.9) had no cellular activity, while increasing LogD to 2.0 (Compound 6) significantly improved cellular potency [1].
High Polarity Replace or mask highly polar functional groups (e.g., carboxylic acids, sulfones). Compound 2, which contained polar sulfonamide and sulfone groups, was inactive in cells despite good biochemical potency, likely due to low cell penetration [1]. Consider using ester prodrugs for carboxylic acids.
Lack of Active Transport Investigate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Perform transport assays in both apical-to-basolateral and basolateral-to-apical directions. A significantly higher efflux ratio suggests active transport, which may require structural modification to avoid [2].

Key Considerations for Researchers

  • Verify Your Compound: Always confirm the identity and purity of this compound using analytical techniques like NMR and HPLC-MS before starting experiments.
  • Use a Positive Control: Include a compound with known high permeability (e.g., metoprolol) in your assays to ensure the experimental system is functioning correctly [2].
  • Context is Critical: Permeability can vary significantly between different cell types. Choose a cell line relevant to your research context, such as primary human hepatocytes or other liver-derived models [1].

References

HSD17B13-IN-89 Technical Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information about HSD17B13-IN-89 from the available source [1].

Attribute Description
Chemical Series Sulfonamide-based inhibitor [1]
Reported Biochemical IC₅₀ 10 nM (95% CI: 5-22 nM) [1]
Reported Cellular IC₅₀ 280 nM (95% CI: 240-330 nM) [1]
Key Application Probing enzymatic activity of HSD17B13 and its variants in endogenous systems like Primary Human Hepatocytes (PHHs) [1]
Note on Batch Variability The source publication mentions "batch consistency" as a parameter that was achieved, but does not provide quantitative variability data [1].

Experimental Protocol: Inhibition Assay in PHHs

The protocol below, derived from the source material, describes how this compound can be used to measure inhibition of endogenous HSD17B13 activity in Primary Human Hepatocytes (PHHs) using a synthetic surrogate substrate [1]. The DOT code and diagram illustrate this workflow.

G Start Primary Human Hepatocytes (PHHs) Step1 Pre-treat with this compound Start->Step1 Step2 Add Synthetic Substrate (e.g., Compound 13) Step1->Step2 Step3 Incubate and Measure Product Formation Step2->Step3 Step4 Quantify Enzymatic Activity and Calculate % Inhibition Step3->Step4 Check Does activity decrease in a dose-dependent manner? Step4->Check Check->Step1 No, test fails End Validated Target Engagement Check->End Yes, test successful

Title: Cell-based Inhibition Assay Workflow

This assay provides a functional readout of target engagement in a physiologically relevant system [1].

Troubleshooting and Key Considerations

Given the lack of specific data on batch variability, here are critical considerations for your work with this compound.

  • Sourcing and QC: Directly contact the supplier or original authors to request quality control documentation for specific batches, including analytical HPLC or LC-MS data to confirm compound purity and identity.
  • Functional Validation: Use the experimental protocol above to functionally validate each new batch of the inhibitor. Consistent IC₅₀ values across batches in your own cell-based assay is the strongest indicator of functional consistency [1].
  • Reconstitution and Storage: Pay close attention to the compound's solubility (DMSO is typically used) and recommended storage conditions (likely -20°C or -80°C). Improper handling can create performance issues that mimic batch variability.

Key Insights for Your Research

  • Novel Tool Compound: this compound is part of a novel sulfonamide series developed to overcome the poor cellular permeability of earlier inhibitors [1].
  • Active Variant Finding: Contrary to some earlier reports, the research using this inhibitor demonstrates that the common protective "loss-of-function" variant (IsoD) of HSD17B13 retains catalytic activity against some substrates [1].

References

HSD17B13-IN-89 analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of HSD17B13-IN-89

The table below summarizes the key identifying information for this compound, which is crucial for ordering and for the subsequent development of analytical standards [1] [2].

Property Description
CAS Number 2770247-94-2 [1] [2]
Molecular Formula C₂₃H₁₃Cl₂F₄N₃O₃ [1] [2]
Molecular Weight 526.27 g/mol [1] [2]
IUPAC Name 3,5-dichloro-N-[8-fluoro-3,4-dihydro-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]-5-quinazolinyl]-4-hydroxy-benzamide [2]
Chemical Activity 17β-Hydroxysteroid dehydrogenases (HSD17B13) inhibitor (IC₅₀ < 0.1 μM for Estradiol) [1]

Experimental Context and Suggested Method Development

While direct protocols for this compound are not available, recent literature on HSD17B13 provides a strong foundation for developing your own analytical and experimental methods.

  • Inhibitor Characterization: The discovery and characterization of other HSD17B13 inhibitors have relied on techniques like high-throughput screening (HTS) using purified enzyme, NAD+ cofactor, and substrates like β-estradiol or Leukotriene B4 (LTB4), followed by X-ray crystallography to determine inhibitor-enzyme co-structures [3] [4]. These methods are standard for validating inhibitor potency and binding mode.
  • Cellular Activity Assessment: A common challenge is translating biochemical potency to cellular activity. Research on related compounds highlights the importance of cell permeability (LogD and Papp values). Cell-based assays often use systems like HEK293AD cells overexpressing HSD17B13 with exogenous substrates to measure inhibition [3].
  • Relevant Biological Models: The protective role of HSD17B13 loss-of-function variants in human liver disease is well-established [5] [6]. However, note that Hsd17b13 knockout mouse models may not fully replicate the human protective phenotype, indicating important species-specific differences to consider in preclinical studies [7].

A Roadmap for Your Method Development

Given the lack of published methods, you will likely need to establish your own protocols. Here is a logical workflow to follow, based on standard practices in the field.

cluster_1 Phase 1: Compound Characterization cluster_2 Phase 2: Biochemical Assay Development cluster_3 Phase 3: Cellular & In-Vivo Analysis Start Start: Method Development for this compound P1A A. Develop HPLC-UV/MS method • Confirm identity and purity • Create a reference standard Start->P1A P1B B. Solubility & Stability Testing • Determine in DMSO/buffers • Establish storage conditions P1A->P1B P2A A. Establish Enzymatic Assay • Purified HSD17B13 enzyme • Cofactor (NAD+), Substrate (e.g., β-estradiol) P1B->P2A P2B B. Quantify Inhibition (IC₅₀) • Test compound potency • Validate with known inhibitors P2A->P2B P3A C. Cell-Based Assay • Use HSD17B13-overexpressing cells • Measure cellular activity/permeability P2B->P3A P3B D. Develop Bioanalytical Method (LC-MS/MS) • Quantify compound in biological matrices • Apply to PK/PD studies P3A->P3B End Robust Analytical & Bioanalytical Methods P3B->End

Potential FAQs for Your Technical Support Center

Based on common challenges, here are some anticipated FAQs you could preemptively address:

  • Q: How can we confirm the inhibitory activity of our this compound batch in a cellular system?

    • A: It is recommended to use a cell line that endogenously or recombinantly expresses HSD17B13 (like primary human hepatocytes or engineered HEK293 cells). A common approach is to measure the turnover of a surrogate substrate in the presence of your compound. The recent development of synthetic surrogate substrates for HSD17B13, as mentioned in the literature, could be highly relevant for this purpose [3].
  • Q: Our compound shows poor solubility in aqueous buffer. What can we do?

    • A: This is a known issue with some HSD17B13 inhibitors [4]. Start by ensuring fresh stock solutions in high-quality DMSO. For assays, keep the final DMSO concentration consistent and low (typically ≤0.1-1.0%). For in vivo studies, formulating the compound in a suitable vehicle (e.g., aqueous suspensions with carboxymethylcellulose) is often necessary.
  • Q: Why do our results in mouse models not match the protective human genetic data?

    • A: This is a critical and documented challenge. Published studies show that Hsd17b13 knockout mice do not consistently replicate the protection seen in humans with loss-of-function variants [7]. This highlights a significant species difference. It is crucial to interpret rodent data cautiously and use human-relevant systems (like primary human hepatocytes) for translational research.

References

HSD17B13-IN-89 Context and Inhibitor Class

Author: Smolecule Technical Support Team. Date: February 2026

While specific data for HSD17B13-IN-89 is unavailable, recent research has identified it as a potent, sulfonamide-based inhibitor of HSD17B13. The table below summarizes its known biochemical properties from preclinical studies [1]:

Property Description / Value
Reported Biochemical IC₅₀ 10 nM (95% CI: 5-22 nM) against purified human HSD17B13 [1]
Cellular IC₅₀ 280 nM (95% CI: 240-330 nM) in HEK293AD cells overexpressing HSD17B13 [1]
Inhibitor Class Sulfonamide-based [1]
Structural Data Co-crystal structure available (PDB ID: 8G89), showing interaction with NAD+ cofactor and active site residues [2] [3]

Experimental Workflow for Plasma Protein Binding

Since direct data is unavailable, you may need to determine the plasma protein binding experimentally. The following workflow outlines the key steps, which are standard in early drug discovery [4].

G start Start: Prepare Compound Solution step1 Incubate with Plasma start->step1 step2 Separation Step step1->step2 step3a Ultrafiltration (Free fraction passes membrane) step2->step3a Method A step3b Equilibrium Dialysis (Free fraction crosses membrane) step2->step3b Method B step4 Analyze Free Fraction Concentration step3a->step4 step3b->step4 step5 Calculate % Bound step4->step5 end End: Result % Plasma Protein Bound step5->end

Key Considerations for the Protocol:

  • Separation Method Selection: Equilibrium dialysis is often considered the gold standard as it causes minimal disturbance to the equilibrium between bound and free drug. Ultrafiltration is a faster alternative but can be prone to artifacts like volume shift and non-specific binding to the device [4].
  • Detection and Analysis: After separation, the concentration of the free drug in the buffer is typically quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity [4].
  • Calculation: The percentage of protein-bound drug is calculated as: % Bound = (1 - C_free / C_total) * 100, where C_free is the concentration in the buffer and C_total is the initial concentration in plasma.

Troubleshooting and Best Practices

  • Nonspecific Binding: If you suspect the compound is sticking to labware (low recovery), try using low-binding tubes and adding a small amount of detergent to the buffers to minimize losses.
  • Method Validation: Ensure the chosen method (especially ultrafiltration) does not alter the free drug concentration. Validate by demonstrating that the binding is consistent across different incubation times and plasma lots.
  • Compound Stability: Confirm that your compound is stable in plasma for the duration of the experiment to avoid overestimation of the free fraction.

References

HSD17B13-IN-89 vs BI-3231 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Profile of BI-3231

BI-3231 is a recognized potent and selective inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) with potential for treating nonalcoholic steatohepatitis (NASH) and other liver diseases [1] [2] [3].

The table below summarizes its key characteristics:

Characteristic Details for BI-3231
Molecular Weight 380.37 g/mol [2] [3]
Molecular Formula C16H14F2N4O3S [2] [3]
CAS Number 2894848-07-6 [2] [3]
Primary Target Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) [1] [2] [3]
IC₅₀ (Human HSD17B13) 1 nM [2] [3]
Kᵢ (Enzymatic Assay) 0.7 nM [2]
Key Findings Reduces triglyceride accumulation, restores lipid metabolism and homeostasis, increases mitochondrial activity in human and murine hepatocytes under lipotoxic stress [1].
Potential Therapeutic Use Nonalcoholic steatohepatitis (NASH) and other steatotic liver diseases [1] [3]

Experimental Insights on BI-3231

The following diagram illustrates the key in vitro experimental workflow used to validate BI-3231's efficacy, as detailed in the search results [1].

G Start Start: In Vitro Model Setup A Induce Lipotoxicity with Palmitic Acid (PA) Start->A B Co-incubate with BI-3231 Inhibitor A->B C Assessment of Effects B->C C1 Triglyceride (TG) Content Measurement C->C1 C2 Cell Proliferation & Differentiation Assays C->C2 C3 Mitochondrial Function Analysis (Seahorse Analyzer) C->C3 End Conclusion: BI-3231 shows protective effects C1->End C2->End C3->End

Key Experimental Findings [1]:

  • Reduced Triglyceride Accumulation: BI-3231 treatment significantly decreased PA-induced TG buildup in lipid droplets of HepG2 cells and primary mouse hepatocytes.
  • Improved Cell Health: The inhibitor led to considerable improvement in hepatocyte proliferation and differentiation.
  • Enhanced Mitochondrial Function: BI-3231 increased mitochondrial respiratory function without affecting β-oxidation, suggesting a key mechanism for its protective effect.

How to Locate Information on HSD17B13-IN-89

The absence of "this compound" in the scientific literature retrieved could be due to several reasons. Here are suggestions for finding this information:

  • Check Specialty Chemical Catalogs: Search the product listings of major chemical suppliers (e.g., MedChemExpress, Selleckchem, Tocris, Cayman Chemical). "this compound" may be a catalog name used by a specific vendor.
  • Search Patent Databases: Novel inhibitors are often disclosed in patent applications before being published in peer-reviewed journals. Searching the USPTO, Google Patents, or WIPO databases may yield results.
  • Use Scholarly Search Engines: Conduct a broad search on PubMed, Google Scholar, and Scopus using alternative terms like "HSD17B13 inhibitor" and scanning the resulting literature for structurally related compounds.

References

HSD17B13: A Primer on the Therapeutic Target

Author: Smolecule Technical Support Team. Date: February 2026

HSD17B13 is a liver-specific protein located on the surface of lipid droplets (the fat-storage organelles in liver cells) [1] [2]. Unlike other genetic risk factors that increase NAFLD severity, loss-of-function variants in the HSD17B13 gene are consistently associated with protection against disease progression.

The table below summarizes the key protective variants and their observed clinical effects:

Variant Variant Type Major Clinical Associations in NAFLD
rs72613567 (c. -9+5 T>TA) [1] [3] Splice variant leading to a truncated, non-functional protein [1] Lower odds of developing NASH and advanced fibrosis [4] [3]; Reduced incidence of liver-related complications (e.g., ascites, HCC) over the long term [4]; Lower levels of liver enzymes (ALT/AST) [1]
rs6834314 [4] Intergenic variant, highly linked with rs72613567 [4] [1] Similar protective effects against NASH and liver-related complications as rs72613567 [4]
rs62305723 (p.P260S) [1] Single amino acid mutation Loss of enzymatic activity; associated with protection from chronic liver injury [1]

The robust protective effect of these loss-of-function variants has established HSD17B13 as a promising and high-confidence target for the development of new NAFLD/NASH therapies [1] [2]. The goal of drug development is to create a therapeutic that mimics the protective effect seen in individuals who naturally carry these genetic variants.

Potential Therapeutic Strategies Targeting HSD17B13

Research into targeting HSD17B13 is ongoing, with several potential mechanisms being explored. While specific data on HSD17B13-IN-89 is unavailable, other strategies have been investigated in pre-clinical models.

The following diagram illustrates the key mechanistic pathways involved in targeting HSD17B13:

architecture cluster_strategies Therapeutic Strategies cluster_effects Biological Effects & Outcomes RNAi RNA Interference (Antisense Oligos, siRNA) Reduced_Activity Reduced HSD17B13 Enzymatic Activity RNAi->Reduced_Activity  Reduces Protein Level Small_Molecule Small Molecule Inhibitors Small_Molecule->Reduced_Activity  Directly Inhibits PKA_Activation PKA Pathway Activation (e.g., Reproterol) Increased_Lipolysis Enhanced ATGL-mediated Lipolysis PKA_Activation->Increased_Lipolysis  Phosphorylates Ser33 Protection Protection from: - Steatosis - Inflammation - Fibrosis Reduced_Activity->Protection Increased_Lipolysis->Protection

The supporting experimental evidence for these strategies includes:

  • RNA Interference (RNAi): Preclinical studies using antisense oligonucleotides (ASOs) to knock down HSD17B13 in mouse models of NASH have shown reduced liver fat, inflammation, and scar tissue (fibrosis) [1].
  • Small Molecule Inhibitors: The search results indicate that small molecule agents are under investigation to inhibit HSD17B13 activity [1], which is the likely mechanism for this compound.
  • Phosphorylation & Activation: A 2022 study identified Ser33 as a key site on the HSD17B13 protein phosphorylated by PKA [5]. This phosphorylation promotes the interaction with and activation of the key lipase ATGL, enhancing fat breakdown. The study found that the FDA-approved drug reproterol could activate this pathway, protecting mice from NASH [5].

References

Identification and Optimization of Sulfonamide Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The data in the table below summarizes the journey of optimizing a series of HSD17B13 inhibitors, starting from initial hits and culminating in a potent lead compound [1]. The key challenge was improving cellular activity by enhancing the molecules' permeability.

Compound ID Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) LogD Permeability (Papp, 10⁻⁶ cm/s)
1 200 >70,000 0.9 1.7
2 770 >80,000 0.6 4.0
3 140 >63,000 -0.2 0.9
4 47 3,400 0.9 15
5 85 1,200 0.5 5.3
6 10 280 2.0 11

Source: [1]

The SAR trends from this data are clear:

  • Early Hits (Compounds 1-3): While showing decent biochemical potency, these compounds had low lipophilicity (LogD) and very low cell permeability, leading to a lack of activity in cellular assays [1].
  • Optimized Leads (Compounds 4-6): By modifying the chemical structure, particularly the benzoic acid head group, researchers successfully increased LogD and permeability. This directly translated to significantly improved cellular potency, with Compound 6 emerging as the most promising lead [1].

Structural Basis for Inhibitor Binding

The understanding of these SARs is underpinned by high-resolution crystal structures of HSD17B13. These structures reveal how inhibitors bind to the enzyme's active site [2] [1].

G Inhibitor Inhibitor NAD NAD Inhibitor->NAD H-bond S172 S172 Inhibitor->S172 H-bond Y185 Y185 Inhibitor->Y185 H-bond S230 S230 Inhibitor->S230 H-bond T231 T231 Inhibitor->T231 H-bond Lipid Lipid Inhibitor->Lipid Steric clash Lipid->S172 Occupies space

The diagram above illustrates the key interactions:

  • Conserved Polar Interactions: The inhibitor's core (e.g., benzoic acid in early compounds) forms hydrogen bonds with active site residues Ser172 and Tyr185, as well as with the NAD+ cofactor [2] [1].
  • Flexible Binding Pocket: The substrate-specific loop (residues Pro218 to Thr239) can adopt different positions. The presence of a bound lipid or detergent can push this loop away, while smaller inhibitors allow it to move closer and form additional hydrogen bonds with residues like Ser230 and Thr231 [1].
  • Role of Lipophilicity: The presence of endogenous lipids in the crystal structures highlights the hydrophobic nature of the ligand-binding pocket. Increasing the LogD of the compounds improved their ability to access this environment in a cellular setting, explaining the gains in cellular potency [1].

Methodology for SAR Studies

The SAR for these inhibitors was established through a well-defined experimental workflow, which could be applied to characterize other compounds like HSD17B13-IN-89.

G HTS High-Throughput Screen Confirmation Hit Confirmation HTS->Confirmation Crystallography X-ray Crystallography Confirmation->Crystallography MedChem Medicinal Chemistry Crystallography->MedChem Structural Insights BiochemAssay Biochemical Potency (IC₅₀) MedChem->BiochemAssay CellAssay Cellular Potency (IC₅₀) MedChem->CellAssay DMPK DMPK Profiling (LogD, Permeability) MedChem->DMPK BiochemAssay->MedChem SAR Feedback CellAssay->MedChem SAR Feedback DMPK->MedChem SAR Feedback

Key techniques include:

  • High-Throughput Screening (HTS): A library of over 3 million compounds was screened to identify initial hits using a biochemical assay with purified HSD17B13, NAD+ cofactor, and β-estradiol as a substrate [2] [1].
  • X-ray Crystallography: Co-crystal structures of inhibitors bound to HSD17B13 and NAD+ were solved. This was critical for visualizing binding modes and guiding chemical optimization [2] [1].
  • Potency Assays: Inhibitors were characterized by their IC₅₀ values (the concentration that inhibits 50% of enzyme activity) in both biochemical and cell-based assays using HSD17B13-overexpressing lines [1].
  • DMPK Profiling: Key physicochemical properties like LogD (lipophilicity) and apparent permeability (Papp) were measured to understand and improve a compound's ability to penetrate cells [1].

References

Available Crystallography Data and Binding Mode

Author: Smolecule Technical Support Team. Date: February 2026

The most directly relevant data comes from the Protein Data Bank (PDB) entry 8G89, which depicts the structure of HSD17B13 in complex with its NAD+ cofactor and a small-molecule inhibitor [1]. Although the bound inhibitor is not HSD17B13-IN-89 itself, it is a structurally related compound from the same sulfonamide-based series, providing a definitive model for how such inhibitors bind [2].

The table below summarizes the key experimental details and the conserved binding interactions observed in the structure:

Feature Description
PDB ID 8G89 [1]
Resolution 2.22 Å [1]
Cofactor NICOTINAMIDE-ADENINE-DINUCLEOTIDE (NAD+) [1]

| Key Binding Interactions | • Benzoic acid group: Hydrogen bonds with active site residues Ser172, Tyr185, and the NAD+ cofactor [2]. • Sulfonamide group: Hydrogen bonds with residues Ser230 and Thr231 [2]. • Binding Site Location: Occupies the substrate-binding channel, sometimes co-bound with endogenous lipids or detergents [1] [2]. |

Experimental Methodology

The structural data for 8G89 was generated using the following experimental workflow [1]:

  • Method: X-ray diffraction
  • Software for Processing:
    • Data Reduction: XDS
    • Data Scaling: autoPROC
    • Phasing & Refinement: BUSTER
  • Expression System: The protein was produced in Spodoptera frugiperda (insect cells) to ensure proper post-translational modification [1].

This diagram illustrates the key protein-inhibitor interactions revealed by the crystallography data:

G Inhibitor Sulfonamide Inhibitor NAD NAD+ Cofactor Inhibitor->NAD H-bond S172 Ser172 Inhibitor->S172 H-bond Y185 Tyr185 Inhibitor->Y185 H-bond S230 Ser230 Inhibitor->S230 H-bond T231 Thr231 Inhibitor->T231 H-bond

Structural Basis for Inhibitor Design and Comparison

The structural data validates that inhibitors like this compound function by competitively occupying the enzyme's active site [2]. This prevents the natural substrate from binding, thereby inhibiting the enzymatic activity of HSD17B13.

Optimization of this inhibitor series focused on improving cellular potency by balancing biochemical affinity with physicochemical properties. The following structure-activity relationship (SAR) table summarizes this development journey, from initial hits to more advanced compounds:

Compound Biochemical IC₅₀ (nM) Cell-Based IC₅₀ (nM) Key Design Change & Impact
1 200 >70,000 Initial hit; good biochemical potency but poor cellular activity due to low lipophilicity and permeability [2].
3 140 >63,000 Added fluorine; improved biochemical potency and protein interactions, but low LogD limited cell penetration [2].
4 47 3,400 Replaced benzoic acid with quinoline; increased LogD and permeability, translating to modest cellular activity [2].
6 10 280 Optimized structure; achieved high biochemical potency and significantly improved cellular activity through balanced LogD and permeability [2].

Interpretation and Research Context

  • Protective Mechanism: The goal of inhibiting HSD17B13 is to mimic the protective effect of natural loss-of-function variants (e.g., rs72613567) found in human populations, which are associated with a significantly reduced risk of developing chronic liver disease [3] [4].
  • Therapeutic Potential: Pharmacological inhibition of HSD17B13 is a promising strategy for treating conditions like non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH) [3] [5].

References

Structural Insights into HSD17B13 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

High-resolution crystal structures of HSD17B13 in complex with inhibitors reveal key aspects of its binding mode, which are critical for structure-based drug design [1].

Table 1: Key Characteristics of HSD17B13 Inhibitor Complexes

Feature Description
Protein Data Bank (PDB) ID 8G89 (and related structures 8G84, 8G93, 8G9V) [2] [1]
Crystallized Protein Full-length dog HSD17B13 (wild-type and mutant), and engineered human HSD17B13 [1]
Cofactor Bound to Nicotinamide-Adenine-Dinucleotide (NAD+) in all structures [2] [1]
Key Inhibitor Interactions Hydrogen bonds with active site residues S172, Y185, and the bound NAD+ cofactor [3]
Notable Structural Element A substrate-specific loop (P218-T239) that undergoes conformational changes upon inhibitor binding [3]

Table 2: Comparison of Two Distinct Inhibitor Series

Characteristic Series 1 (e.g., Compound 1) Series 2 (Sulfonamide-based, e.g., Compound 6)
General Scaffold Fluorophenol-containing [1] Benzoic acid with a sulfonamide linker [3]
Key Interactions Interacts with active site residues and NAD+ [1] Hydrogen bonds with S172, Y185, NAD+; additional interactions with S230, T231, and E177 [3]
Additional Binding Features Information not specified in available results A "greasy ether tail" extends into a hydrophobic region (P260 to C-terminus), making hydrophobic contacts with I263, F266, L267 [3]
Cellular Activity Active in cell-based assays [1] Early leads showed low cellular permeability and activity; optimized compounds (e.g., 6) achieved good cellular potency (IC50 = 280 nM) [3]

Experimental Workflow for Structural Determination

The determination of the HSD17B13-inhibitor binding modes relied on a complex experimental process, summarized below.

G Start Start: Protein Expression & Purification P1 Challenge: Full-length protein is membrane-associated and hydrophobic Start->P1 Cryst Crystallization P2 Challenge: Obtaining high-resolution crystals Cryst->P2 DataCol X-ray Data Collection Model Model Building & Refinement DataCol->Model Analysis Binding Mode Analysis Model->Analysis S1 Solution: Use detergent micelles (C12E8), screen species (dog/human), engineer mutants P1->S1 S1->Cryst S2 Solution: Co-crystallization with NAD+ and small-molecule inhibitors was critical P2->S2 S2->DataCol

Essential Context for HSD17B13 as a Therapeutic Target

  • Biological Function: HSD17B13 is a liver-specific, lipid droplet (LD)-associated protein. [4] [1] Its exact physiological function remains an active area of research, but it is an NAD+-dependent enzyme with reported activity on various lipids in vitro. [3]
  • Therapeutic Rationale: Human genetic studies consistently show that loss-of-function variants in HSD17B13 (e.g., rs72613567) are protective against the progression of non-alcoholic steatohepatitis (NASH) to fibrosis, cirrhosis, and hepatocellular carcinoma. [4] [1] This makes pharmacological inhibition a promising therapeutic strategy.
  • Note on HSD17B13-IN-89: While the search results provide detailed information on other inhibitor classes, they do not contain specific data on the compound "this compound". The binding modes described here are for structurally distinct inhibitors.

References

Structural Interaction of HSD17B13-IN-1 with NAD+

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key structural data and interaction details for the HSD17B13-IN-1 and NAD+ complex, based on the crystal structure (PDB ID: 8G89) [1] [2]:

Feature Description
PDB ID 8G89 [1]
Complex Composition Full-length HSD17B13, NAD+ cofactor, inhibitor HSD17B13-IN-1 [1] [2]
Experimental Method X-ray diffraction [1]
Resolution 2.22 Å [1]
Key Interaction: Inhibitor & NAD+ The fluorophenol group of HSD17B13-IN-1 acts as a pharmacophore, forming hydrogen bonds with the active site residues (Ser172, Tyr185) and the bound NAD+ cofactor [2] [3].
Key Interaction: Inhibitor & Protein The inhibitor's central heterocyclic core and southern phenol moiety interact with residues in the substrate-binding pocket, including Glu177 and the substrate-specific loop (Pro218-Thr239) [2] [3].
Biological Implication This binding mode, which directly competes with the cofactor, effectively blocks the enzyme's active site, preventing the oxidation of lipid substrates [2].

Experimental Protocols for Structural Studies

The structural data for the HSD17B13-IN-1/NAD+ complex was generated through a detailed biochemical and structural biology workflow. The diagram below outlines the key experimental stages.

G Start Start: High-Throughput Screen (HTS) ProteinPrep Protein Preparation Start->ProteinPrep Identified HSD17B13-IN-1 (>45% inhibition at 10 µM) Crystallization Co-crystallization ProteinPrep->Crystallization Full-length protein solubilized in C12E8 detergent + NAD+ + Inhibitor DataCollection X-ray Data Collection Crystallization->DataCollection Crystals of canine or human HSD17B13 Structure Structure Determination DataCollection->Structure Resolution: 2.22 Å Molecular replacement

The key methodological details for each stage are:

  • High-Throughput Screening (HTS): A biochemical screen of a proprietary compound library was performed using purified human HSD17B13 enzyme. The reaction mixture included NAD+ as a co-substrate and β-estradiol as the initial substrate. Inhibition was measured by detecting the turnover of the substrate [2].
  • Protein Preparation and Crystallization: Achieving crystallization required the use of the full-length protein stabilized in detergent micelles (e.g., C12E8). The presence of both the NAD+ cofactor and the inhibitor was critical for forming stable, high-quality crystals. Crystals were obtained for both canine and human HSD17B13 proteins [1] [2].
  • Data Collection and Structure Determination: X-ray diffraction data were collected and the structures were solved using molecular replacement methods. The structure with PDB code 8G89 specifically represents the dog HSD17B13 in complex with NAD+ and HSD17B13-IN-1, refined to a resolution of 2.22 Å [1] [2].

Research Context and Available Inhibitor Data

While a direct comparison table for HSD17B13-IN-89 is not feasible, here is a summary of other inhibitors mentioned in recent research to provide context for the field's progress:

Inhibitor Name / Series Key Characteristics Reported Data (from Searches)
HSD17B13-IN-1 (Compound 1) Fluorophenol-containing compound; binds active site with NAD+ [2]. IC₅₀ (biochemical): Potent activity reported [2]. Cellular activity: Active in cell-based assays [2].
BI-3231 Optimized alkynyl phenol; potent and selective [4]. IC₅₀ (biochemical): 1.4 μM (screeening hit); improved with optimization [4]. Selectivity: Good vs. HSD17B11 [4].
Sulfonamide Series (e.g., compound 6) Benzoic acid with sulfonamide; novel pharmacophore [3]. IC₅₀ (biochemical): 10 nM [3]. Cellular activity: 280 nM (in overexpressing cells) [3]. Selectivity: High vs. related HSD enzymes [3].

The exact physiological substrate of HSD17B13 is still under investigation, which is a key focus of current research. Different inhibitors discovered via HTS using model substrates (like estradiol) may have varying efficiencies depending on the native substrate in the liver [4] [3]. Furthermore, the protective mechanism of certain human HSD17B13 genetic variants may involve not just a loss of enzymatic activity, but also reduced protein stability and scaffolding function, adding complexity to drug design [2] [3].

References

HSD17B13-IN-89 patent landscape

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Research on HSD17B13 Inhibition

Although data on HSD17B13-IN-89 is unavailable, recent scientific publications provide context on HSD17B13 as a drug target and other inhibitor classes. The table below summarizes key findings from recent studies.

Aspect Key Findings from Recent Literature
Target Validation Loss-of-function HSD17B13 variants protect against progression from steatosis to NASH, fibrosis, and HCC [1] [2] [3].
Structural Insights Crystal structures of HSD17B13 in complex with cofactor (NAD+) and inhibitors available (e.g., PDB ID: 8G89), aiding structure-based drug design [4] [5].
Inhibitor Discovery High-throughput screening identified inhibitor scaffolds (e.g., sulfonamide-based compounds) [5] [6]. Development of surrogate substrates enables quantitative measurement of inhibition in cells [6].
Catalytic Activity of Variants Some protective human variants (e.g., IsoD) retain catalytic activity toward certain substrates, suggesting protection may involve more than just loss of enzymatic function [6].

Experimental Workflow for HSD17B13 Inhibitor Profiling

Based on the methodologies in the search results, the following diagram outlines a general workflow for the biochemical and cellular characterization of HSD17B13 inhibitors. This reflects the types of experiments you would likely need to compare for this compound.

G cluster_1 Biochemical Assay cluster_2 Structural Analysis cluster_3 Cellular Activity cluster_4 Selectivity & Specificity Start HSD17B13 Inhibitor Profiling B1 Enzyme Purification (Full-length HSD17B13) Start->B1 B2 Cofactor Addition (NAD+) B1->B2 B3 Substrate Incubation (e.g., β-estradiol, LTB4, surrogate substrate 13) B2->B3 B4 IC₅₀ Determination B3->B4 S1 X-ray Crystallography (e.g., Co-crystallization with inhibitor) B4->S1 For promising hits C1 Cell-Based Assay (Overexpression in HEK293AD/Huh7) B4->C1 For permeable compounds D1 Selectivity Screening (Against HSD17B11, HSD17B2, etc.) B4->D1 For validated inhibitors S2 Binding Mode Analysis (Active site interactions, cofactor binding) S1->S2 C2 Functional Assessment (Oxidation of substrate in cells) C1->C2 C3 Cellular IC₅₀ Determination C2->C3 D2 Counter-Screening (e.g., NADH-Glo detection interference) D1->D2

The methodologies from recent literature provide a benchmark for key experiments [5] [6]:

  • Biochemical Assay: The core activity measurement uses purified full-length human HSD17B13 protein, NAD+ cofactor, and a substrate. Common substrates include β-estradiol, Leukotriene B4 (LTB4), or newer synthetic surrogate substrates designed for selectivity [5] [6]. Inhibition potency is reported as the half-maximal inhibitory concentration (IC₅₀).
  • Structural Analysis: Co-crystallization of HSD17B13 with an inhibitor and NAD+ (as in PDB 8G89) provides the definitive basis for understanding inhibitor binding modes and interactions with active site residues (e.g., S172, Y185) and the cofactor [4] [5].
  • Cellular Activity: Assesses the inhibitor's ability to penetrate cells and block enzymatic activity in a more physiological environment. This often uses HSD17B13-overexpressing cell lines (e.g., HEK293AD) and measures the conversion of a cell-permeable substrate [6].
  • Selectivity Screening: Critical for profiling, this involves testing the inhibitor against related enzymes like HSD17B11 and HSD17B2 to ensure target specificity and minimize off-target effects [6].

References

Therapeutic Strategies Targeting HSD17B13

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Approach / Compound Type / Scaffold Key Characteristics / Findings Development Status / Source

| Rapirosiran (ALN-HSD) [1] | siRNA (RNAi Therapeutic) | * Robust (78%) reduction in liver HSD17B13 mRNA.

  • N-acetylgalactosamine (GalNAc)-conjugated for liver targeting.
  • Administered via subcutaneous injection. | Phase 1 Clinical Trial | | Compound 1 [2] | Small Molecule (Fluorophenol-containing) | * Identified via HTS of 3.2M compounds.
  • Active in biochemical and cell-based assays.
  • Structure based on an NMDA NR2B receptor antagonist scaffold. | Preclinical (HTS Hit) | | Compound 2 [2] | Small Molecule (Benzoic acid, sulfonamide linker) | * Identified via HTS of 3.2M compounds.
  • Potent in biochemical assays.
  • Inactive in cells, likely due to low permeability from polar groups. | Preclinical (HTS Hit) | | Reproterol [3] | Small Molecule (FDA-approved drug) | * Acts as a potential modulator by enhancing PKA-mediated phosphorylation of HSD17B13 at Serine 33.
  • Promotes lipolysis and attenuates NAFLD/NASH in mouse models. | Repurposing Investigated (Preclinical) |

Experimental Data and Protocols

For researchers, the key experimental findings and methodologies related to these strategies are as follows:

  • Small Molecule Screening: The two distinct small molecule inhibitors (Compound 1 and Compound 2) were discovered through a high-throughput biochemical screen of a 3.2-million-compound library [2]. The primary assay used purified human HSD17B13, NAD+ cofactor, and β-estradiol as a substrate. Hits were confirmed in dose-response (IC50) assays and followed up in cell-based models to assess activity and permeability [2].
  • siRNA Clinical Trial Protocol: In the Phase 1 study of Rapirosiran [1]:
    • Part A (Healthy Adults): Single ascending subcutaneous doses were evaluated primarily for safety and pharmacokinetics.
    • Part B (Patients with MASH): Patients received two doses, 12 weeks apart. Liver biopsies were performed during screening and post-randomization to directly measure the pharmacodynamic effect—the reduction in hepatic HSD17B13 mRNA levels.
  • Structural Biology: The crystal structures of full-length HSD17B13 in complex with its NAD+ cofactor and with small molecule inhibitors have been solved [4] [2]. These structures provide atomic-level insights into the enzyme's active site and mechanisms of inhibition, which are crucial for structure-based drug design.

Mechanisms of Action and Therapeutic Pathways

The different strategies work through distinct biological pathways, which can be visualized as follows:

G cluster_therapy Therapeutic Intervention Points siRNA siRNA (Rapirosiran) HSD13_RNA HSD17B13 mRNA siRNA->HSD13_RNA Degrades SmallMole Small Molecule Inhibitors HSD13_Protein HSD17B13 Protein SmallMole->HSD13_Protein Inhibits Activity Modulator Allosteric Modulator (e.g., Reproterol) P_HSD13 Phosphorylated HSD17B13 (Ser33) Modulator->P_HSD13 Induces Phosphorylation HSD13_RNA->HSD13_Protein LD_Accum Lipid Accumulation & Liver Disease HSD13_Protein->LD_Accum Promotes Lipolysis Enhanced Lipolysis P_HSD13->Lipolysis Activates Lipolysis->LD_Accum Reduces

This diagram illustrates the three main strategies for targeting HSD17B13:

  • Gene Silencing: The siRNA approach degrades mRNA to prevent protein synthesis [1].
  • Direct Inhibition: Small molecule inhibitors bind to the enzyme's active site to block its activity [2].
  • Allosteric Modulation: Compounds like Reproterol promote an inhibitory phosphorylation event, enhancing the natural lipolysis pathway [3].

How to Proceed with Your Research

Given the absence of data on "HSD17B13-IN-89," the following steps may be helpful for a comprehensive comparison:

  • Consult Specialized Databases: Search commercial chemical vendor sites (e.g., Selleckchem, MedChemExpress), patent databases (e.g., Google Patents, USPTO), and scientific literature databases (e.g., PubMed, Scopus) using the exact compound name.
  • Analyze the Chemical Structure: If you have the chemical structure of this compound, comparing its scaffold to the disclosed Compounds 1 and 2 [2] could provide initial insights into potential similarities or differences in mechanism.
  • Focus on the Clinical Candidate: For drug development professionals, the most advanced and clinically validated approach currently is the siRNA therapy, Rapirosiran [1].

References

×

XLogP3

5.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

525.0270093 Da

Monoisotopic Mass

525.0270093 Da

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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